molecular formula C6H3BrN2S2 B1439931 6-Bromothiazolo[4,5-b]pyridine-2-thiol CAS No. 194668-71-8

6-Bromothiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B1439931
CAS No.: 194668-71-8
M. Wt: 247.1 g/mol
InChI Key: BPZQUJMYTNAMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a useful research compound. Its molecular formula is C6H3BrN2S2 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromothiazolo[4,5-b]pyridine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromothiazolo[4,5-b]pyridine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZQUJMYTNAMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675371
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194668-71-8
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive building block for the development of novel therapeutic agents and functional organic materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of various cellular signaling pathways. The strategic incorporation of a bromine atom at the 6-position and a thiol group at the 2-position of the thiazolo[4,5-b]pyridine ring system provides valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of targeted molecular probes and drug candidates. This guide provides a detailed, field-proven methodology for the synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol, offering insights into the underlying chemical principles and experimental best practices.

Overall Synthetic Strategy

The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol is a multi-step process that commences with the commercially available 5-bromo-3-nitro-pyridin-2-ylamine. The overarching strategy involves the reduction of the nitro group to form a key diamine intermediate, followed by a cyclization reaction to construct the fused thiazole ring.

Synthetic_Pathway Start 5-Bromo-3-nitro-pyridin-2-ylamine Intermediate 2,3-Diamino-5-bromopyridine Start->Intermediate Reduction (e.g., SnCl2·2H2O, NaBH4) Target 6-Bromothiazolo[4,5-b]pyridine-2-thiol Intermediate->Target Cyclization (CS2)

Caption: Overall synthetic route for 6-Bromothiazolo[4,5-b]pyridine-2-thiol.

Part 1: Synthesis of the Key Intermediate: 2,3-Diamino-5-bromopyridine

The initial and crucial step in this synthetic sequence is the reduction of the nitro group of 5-bromo-3-nitro-pyridin-2-ylamine to an amine, yielding 2,3-Diamino-5-bromopyridine. This transformation is critical as it sets the stage for the subsequent cyclization to form the thiazole ring. Several reduction methods are available, with the choice often depending on factors such as scale, cost, and desired purity. A robust and commonly employed method utilizes tin(II) chloride dihydrate, a mild and selective reducing agent for aromatic nitro groups, often in the presence of a co-reductant like sodium borohydride to enhance efficiency.[1]

Experimental Protocol: Reduction of 5-bromo-3-nitro-pyridin-2-ylamine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-bromo-3-nitro-pyridin-2-ylamine in a 9:1 mixture of ethyl acetate and tert-butanol.

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 60°C under a nitrogen atmosphere and stir for approximately 2 hours.

  • Co-reductant Addition: Cool the mixture slightly and slowly add sodium borohydride. Exercise caution as the addition of NaBH4 can cause frothing. Allow the reaction to stir for an additional 3 hours.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove any insoluble tin salts.

    • Transfer the filtrate to a separatory funnel and extract three times with 3 N hydrochloric acid.

    • Combine the acidic aqueous layers and wash with ethyl acetate to remove any non-basic impurities.

    • Carefully neutralize the acidic solution by the portion-wise addition of solid sodium carbonate until the pH is basic.

    • Extract the resulting aqueous solution three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,3-Diamino-5-bromopyridine.[1]

Data Summary: Synthesis of 2,3-Diamino-5-bromopyridine
Reagent/ParameterQuantity/ValueMolar Ratio (to starting material)
5-bromo-3-nitro-pyridin-2-ylamine20.0 g (92 mmol)1.0
Tin(II) chloride dihydrate104 g (460 mmol)5.0
Sodium borohydride1.75 g (46 mmol)0.5
Ethyl acetate:t-BuOH (9:1)470 mL-
Reaction Temperature60°C-
Reaction Time5 hours-
Expected Yield ~38% [1]-

Part 2: Cyclization to 6-Bromothiazolo[4,5-b]pyridine-2-thiol

With the key diamino intermediate in hand, the next step is the construction of the fused thiazole ring. This is achieved through a cyclization reaction with carbon disulfide. This reaction is a well-established method for the synthesis of 2-mercaptobenzimidazoles from ortho-phenylenediamines and is directly applicable to the analogous ortho-diaminopyridine system. The reaction proceeds through the initial formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to afford the desired product.

Experimental Workflow: Cyclization with Carbon Disulfide

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Dissolve 2,3-Diamino-5-bromopyridine in pyridine b Add Carbon Disulfide a->b c Heat the reaction mixture under reflux b->c d Monitor reaction progress by TLC c->d e Cool the reaction mixture f Pour into ice-water e->f g Collect the precipitate by filtration f->g h Wash with water and dry g->h

Caption: Experimental workflow for the synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol.

Experimental Protocol: Cyclization of 2,3-Diamino-5-bromopyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Diamino-5-bromopyridine in a suitable solvent such as pyridine or ethanol.

  • Reagent Addition: To this solution, add carbon disulfide. This reaction should be performed in a well-ventilated fume hood due to the toxicity and flammability of carbon disulfide.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual pyridine and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 6-Bromothiazolo[4,5-b]pyridine-2-thiol.

Data Summary: Synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol
Reagent/ParameterRecommended Quantity/ValueMolar Ratio (to diamine)
2,3-Diamino-5-bromopyridine1.0 equivalent1.0
Carbon Disulfide1.5 - 2.0 equivalents1.5 - 2.0
SolventPyridine or Ethanol-
Reaction TemperatureReflux-
Reaction Time4 - 8 hours (TLC monitored)-
Expected Yield Moderate to Good -

Characterization of the Final Product

The identity and purity of the synthesized 6-Bromothiazolo[4,5-b]pyridine-2-thiol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the heterocyclic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=S stretching vibrations.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • 5-bromo-3-nitro-pyridin-2-ylamine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Tin(II) chloride dihydrate: Corrosive. Handle with care and avoid contact with skin and eyes.

  • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from ignition sources.

  • Carbon Disulfide: Highly flammable, volatile, and toxic. All manipulations involving carbon disulfide must be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood.

  • Hydrochloric Acid and Sodium Carbonate: Handle with appropriate PPE. Neutralization reactions can be exothermic.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Sources

"6-Bromothiazolo[4,5-b]pyridine-2-thiol chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromothiazolo[4,5-b]pyridine-2-thiol: Properties, Reactivity, and Applications

Introduction

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its fused ring system, combining both a pyridine and a thiazole moiety, forms a structural scaffold known as thiazolopyridine. This core is prevalent in a wide range of biologically active molecules, demonstrating activities such as antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The presence of two reactive sites—the bromine atom on the pyridine ring and the thiol group on the thiazole ring—makes 6-Bromothiazolo[4,5-b]pyridine-2-thiol a highly versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and protein degraders.[4] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and drug development professionals.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 6-Bromothiazolo[4,5-b]pyridine-2-thiol is essential for its effective use in synthesis and research.

Structure and Tautomerism

A critical feature of 2-mercapto-substituted nitrogen heterocycles is the existence of thiol-thione tautomerism. 6-Bromothiazolo[4,5-b]pyridine-2-thiol exists in equilibrium between its thiol and thione forms. In the solid state and in polar solvents, the thione form is generally favored due to its greater polarity and potential for hydrogen bonding.[5][6] This equilibrium is crucial as it can influence the compound's reactivity and biological interactions.

Caption: Thiol-Thione tautomerism of the title compound.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally.

PropertyValueSource(s)
CAS Number 194668-71-8[4][7]
Molecular Formula C₆H₃BrN₂S₂[4][7]
Molecular Weight 247.14 g/mol [7]
Appearance Yellow crystalline solid (typical for related compounds)[8]
Boiling Point 283.3 ± 50.0 °C (Predicted)[9]
Density 2.10 ± 0.1 g/cm³ (Predicted)[9]
pKa -2.67 ± 0.20 (Predicted)[9]
Storage Conditions Sealed in a dry environment at 2-8°C[7][9]
Spectral Characterization

Structural confirmation of 6-Bromothiazolo[4,5-b]pyridine-2-thiol relies on standard analytical techniques.[7][10]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show signals corresponding to the aromatic protons on the pyridine ring. ¹³C NMR would reveal distinct peaks for each carbon atom in the heterocyclic system.

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would typically show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns often involve the decomposition of the thiazole ring first, followed by the more stable pyridine ring.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Studies on similar triazole-thiones have used HPLC-MS to separate and identify thione and thiol tautomers in solution.[12]

Synthesis and Reactivity

The synthetic utility of 6-Bromothiazolo[4,5-b]pyridine-2-thiol stems from its dual reactive handles, which allow for sequential and regioselective modifications.

General Synthetic Approach

The synthesis of the thiazolo[4,5-b]pyridine scaffold is well-established. While a specific protocol for this exact bromo-thiol derivative is not detailed in the provided search results, a general and plausible synthetic pathway can be inferred from the synthesis of related structures. A common method involves the cyclocondensation of a suitably substituted aminopyridine derivative.

synthesis cluster_main Plausible Synthetic Pathway start 5-Bromo-2,3-diaminopyridine reagent1 + CS₂ (or equivalent) intermediate Cyclization Intermediate reagent1->intermediate Reaction product 6-Bromothiazolo[4,5-b] pyridine-2-thiol intermediate->product Tautomerization

Caption: A general synthetic route to the target molecule.

Key Reaction Pathways

The true value of this compound lies in its reactivity, which enables the creation of diverse chemical libraries.

  • Reactions at the Thiol Group: The thiol (or thione) group is a versatile nucleophile. It can readily undergo S-alkylation, S-acylation, or be used as a nucleophile in substitution reactions. It can also be oxidized to form disulfide bridges, a common linkage in various bioactive molecules.

  • Reactions at the Bromine Atom: The bromine atom at the C6 position of the pyridine ring is a prime site for modification via modern cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding molecular diversity.

    • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

    • Sonogashira Coupling: Formation of C-C triple bonds.

The ability to perform selective and sequential reactions at these two distinct sites is a powerful strategy in combinatorial chemistry and lead optimization.[13]

Applications in Research and Drug Development

The thiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

A Scaffold for Medicinal Chemistry

Derivatives of the thiazolo[4,5-b]pyridine core have been investigated for a wide spectrum of pharmacological activities.[14] Research has shown that compounds based on this scaffold can exhibit:

  • Antimicrobial and Antifungal Activity [2][3]

  • Anti-inflammatory Properties [1]

  • Antioxidant Effects [14][15]

  • Anticancer Potential [3]

The compound 6-Bromothiazolo[4,5-b]pyridine-2-thiol serves as an ideal starting point for exploring these activities further. The workflow below illustrates its central role in generating a library of diverse compounds for high-throughput screening.

workflow cluster_wf Drug Discovery Workflow start 6-Bromothiazolo[4,5-b] pyridine-2-thiol (Core Scaffold) mod_br Diversification at C6-Br (e.g., Suzuki, Buchwald-Hartwig) start->mod_br mod_sh Diversification at C2-SH (e.g., Alkylation, Acylation) start->mod_sh library Compound Library (Diverse Structures) mod_br->library mod_sh->library screening High-Throughput Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Workflow for generating compound libraries.

Building Block for Protein Degraders

The compound is explicitly categorized as a "Protein Degrader Building Block".[4] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities. In this context, it could function as part of the E3 ligase binder, the linker, or the warhead that binds to the protein of interest, depending on the specific design of the degrader molecule.

Safety and Handling

Proper handling of 6-Bromothiazolo[4,5-b]pyridine-2-thiol is crucial to ensure laboratory safety.

  • Hazard Classification: The compound is classified as harmful. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332/H335 (Harmful if inhaled / May cause respiratory irritation).[7][16]

  • Precautionary Measures: Standard laboratory safety protocols should be strictly followed.

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[7]

  • First Aid: In case of exposure, drench affected skin with water, bathe eyes with running water for 15 minutes, and if ingested, wash out the mouth with water. Seek immediate medical attention in all cases of exposure.[16]

Conclusion

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a strategically important heterocyclic compound. Its key chemical properties, particularly the thiol-thione tautomerism and the presence of two distinct and highly reactive functional groups, make it an exceptionally valuable building block. For researchers in drug discovery and medicinal chemistry, this compound offers a robust platform for the synthesis of diverse compound libraries targeting a wide range of diseases. Its role in the burgeoning field of protein degradation further underscores its significance as a tool for developing next-generation therapeutics. Adherence to strict safety protocols is mandatory when handling this potent and versatile chemical intermediate.

References

  • Vertex AI Search. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67, 1035–1043.
  • American Custom Chemicals Corporation. (n.d.). 6-Bromothiazolo[4, 5-b]pyridine-2-thiol, min 95%.
  • CymitQuimica. (n.d.). CAS 112342-72-0: 6-Bromo[4]thiazolo[4,5-b]pyrazin-2-amine. Retrieved January 26, 2026, from

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ScienceRise: Pharmaceutical Science, 4(20).
  • (Author unknown). (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances.
  • Al-Mousawi, S. M., et al. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
  • Chaban, T., et al. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • ChemicalBook. (n.d.). 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine.
  • Gomha, S. M., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 13(46).
  • (Author unknown). (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1.
  • BLDpharm. (n.d.). 194668-71-8|6-Bromothiazolo[4,5-b]pyridine-2-thiol.
  • Santa Cruz Biotechnology. (n.d.). Thiazolo[4,5-b]pyridine-2-thiol.
  • Wikipedia. (n.d.). 2-Mercaptopyridine.
  • (Author unknown). (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances.
  • ResearchGate. (n.d.). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII.
  • ResearchGate. (n.d.). Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline.
  • Apollo Scientific. (n.d.). [4]thiazolo[5,4-b]pyridine-2-thiol - SAFETY DATA SHEET. Retrieved January 26, 2026, from

  • Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?
  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • Boykin, D. W., & Katritzky, A. R. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of the Chemical Society B: Physical Organic.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
  • Mamedov, V. A., et al. (n.d.). 4,7-Bis(dodecylthio)-[1][15]thiadiazolo[3,4-c]pyridine. MDPI. Retrieved January 26, 2026, from

  • Aceschem. (n.d.). CAS 194668-71-8 | 6-Bromothiazolo[4,5-b]pyridine-2-thiol.

Sources

A Technical Guide to the Structural Elucidation of 6-Bromothiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Thiazolo[4,5-b]pyridine derivatives, in particular, are scaffolds of significant interest due to their diverse biological activities.[1][2] This technical guide provides an in-depth, methodology-focused exploration of the definitive structural characterization of 6-Bromothiazolo[4,5-b]pyridine-2-thiol (CAS: 194668-71-8). We navigate the inherent analytical challenge of thiol-thione tautomerism, presenting a self-validating workflow that integrates Mass Spectrometry, Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and culminates in the unequivocal confirmation by X-ray Crystallography. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind their application to ensure accurate and reliable structural assignment.

Introduction: The Significance of the Thiazolopyridine Core

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals, natural products, and functional materials.[3][4][5] The fusion of a thiazole ring with a pyridine ring to form the thiazolopyridine scaffold results in a molecule with a unique electronic and structural profile, making it a privileged structure in medicinal chemistry. Derivatives have been investigated for antimicrobial, anti-inflammatory, and anticancer properties.[6][7]

The specific molecule of interest, 6-Bromothiazolo[4,5-b]pyridine-2-thiol, presents a multi-faceted analytical puzzle. Its molecular formula is C₆H₃BrN₂S₂ with a molecular weight of 247.14 g/mol .[8] The primary challenge in its characterization lies in the potential for tautomerism—the equilibrium between its thiol and thione forms. An accurate structural determination is paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, steric profile, and ultimately, its interaction with biological targets.

The Central Challenge: Thiol-Thione Tautomerism

Many 2-mercapto-substituted nitrogen heterocycles, including derivatives of thiazole and benzothiazole, can exist in two tautomeric forms: the thiol form, containing an S-H bond, and the thione form, characterized by a C=S double bond and an N-H bond.[9] Theoretical and experimental studies have shown that for many similar systems, the thione tautomer is the more stable and therefore predominant form in both the solid state and in solution.[10][11] This preference is critical, as it fundamentally changes the functional groups available for spectroscopic detection.

The elucidation process must therefore not only confirm the core atomic connectivity but also definitively identify the dominant tautomeric state.

G cluster_0 6-Bromothiazolo[4,5-b]pyridine-2-thiol cluster_1 6-Bromo-1H-thiazolo[4,5-b]pyridin-2-thione Thiol Thiol Form (-SH group) Thione Thione Form (C=S and N-H groups) Thiol->Thione Tautomerization (Proton Transfer) Thione->Thiol

Caption: Thiol-Thione tautomerism in the target molecule.

An Integrated Analytical Workflow

A robust structural elucidation relies on the convergence of evidence from multiple, independent analytical techniques. A purely NMR-based or MS-based assignment can be ambiguous. Our approach follows a logical progression from foundational data to definitive confirmation, ensuring each step validates the last.

workflow Sample Hypothesized Synthesis Product MS Mass Spectrometry (MS) Sample->MS Molecular Weight Isotopic Pattern IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Sample->NMR Atomic Connectivity Data_Integration Preliminary Structure & Tautomer Hypothesis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Xray Single Crystal X-ray Crystallography Data_Integration->Xray Hypothesis Validation Final_Structure Definitive Structure Confirmed Xray->Final_Structure

Caption: Integrated workflow for structure elucidation.

Experimental Protocols and Data Interpretation

This section provides the detailed methodologies and interpretation of results for each analytical technique employed.

Mass Spectrometry (MS): Confirming Molecular Formula

Expertise & Causality: Mass spectrometry is the first crucial step. It provides the molecular weight of the compound, and more importantly, its isotopic distribution pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. This provides a definitive signature for the presence of bromine.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve 0.1 mg of the synthesized compound in 1 mL of methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3500 V

    • Source Temperature: 120 °C

Data Presentation & Interpretation:

IonCalculated m/z (C₆H₃⁷⁹BrN₂S₂ + H)⁺Calculated m/z (C₆H₃⁸¹BrN₂S₂ + H)⁺Observed m/zRelative IntensityInterpretation
[M+H]⁺247.9078249.9058247.9, 249.9~1:1Confirms molecular formula and the presence of one bromine atom.

The observation of the characteristic 1:1 doublet at m/z 247.9/249.9 provides high confidence in the elemental composition of the molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that provides critical information about the functional groups present, which is key to addressing the tautomerism question. The thiol (S-H) and thione (C=S, N-H) forms have distinct IR absorption bands. The absence of a characteristic S-H stretch (typically weak, ~2550 cm⁻¹) and the presence of N-H and C=S stretches would strongly support the thione tautomer as the dominant form.[14][15]

Experimental Protocol:

  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Parameters:

    • Wavenumber Range: 4000-600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32

Data Presentation & Interpretation:

Observed Wavenumber (cm⁻¹)IntensityAssignmentInterpretation
~3150-3050MediumAromatic C-H stretchConfirms presence of the aromatic pyridine ring.[16]
~3000-2800Broad, MediumN-H stretchStrong evidence for the thione tautomer.
~2550Absent S-H stretchStrong evidence against the thiol tautomer.
~1610, ~1550StrongC=N / C=C ring stretchingCharacteristic of the fused thiazolopyridine ring system.[14]
~1150Medium-StrongC=S stretchConfirmatory evidence for the thione tautomer.

The IR spectrum strongly indicates that the compound exists predominantly in the thione form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[17][18] While ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece the puzzle together. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the assembly of the entire molecular framework. The observation of an exchangeable proton signal in the ¹H NMR spectrum further supports the N-H of the thione form.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to clearly show exchangeable N-H protons.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Experiments: ¹H, ¹³C, HSQC, HMBC.

Data Presentation & Interpretation:

¹H and ¹³C NMR Data (Predicted/Typical)

Atom # ¹H δ (ppm) ¹³C δ (ppm) Interpretation
H-5 ~8.5 - Aromatic proton on pyridine ring
H-7 ~8.0 - Aromatic proton on pyridine ring
N-H ~13.5 (broad) - Exchangeable proton, confirms thione
C-2 - ~185.0 Thione carbon (C=S), highly deshielded
C-3a - ~145.0 Bridgehead carbon
C-5 - ~130.0 CH carbon on pyridine ring
C-6 - ~115.0 Carbon bearing Bromine
C-7 - ~140.0 CH carbon on pyridine ring

| C-7a | - | ~150.0 | Bridgehead carbon |

HMBC Correlations: The Definitive Connectivity Map The HMBC experiment is the key to assembling the structure. By observing correlations between protons and carbons separated by 2 or 3 bonds, we can confirm the fusion of the rings and the position of the substituents.

Caption: Key HMBC correlations confirming the structure.

  • The proton at H-5 shows correlations to carbons C-7 and C-3a, confirming its position on the pyridine ring.

  • The proton at H-7 shows correlations to C-5 and C-3a, locking in the pyridine ring structure.

  • Crucially, the N-H proton shows correlations to the thione carbon (C-2) and the bridgehead carbon (C-7a), confirming the thione tautomer and the overall ring fusion.

X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[19] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, definitively showing the positions of all atoms (except hydrogen, typically), bond lengths, and bond angles. This method will unequivocally confirm the thione tautomer and the precise geometry of the molecule.[20][21]

Experimental Protocol:

  • Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent system (e.g., DMF/ethanol) over several days to weeks to obtain single, diffraction-quality crystals.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Expected Results: The resulting crystal structure would provide a 3D model confirming the 6-Bromothiazolo[4,5-b]pyridine core. It would show a C=S double bond at position 2 and a hydrogen atom located on the nitrogen at position 1, providing irrefutable evidence for the thione tautomer in the solid state.

Consolidated Structural Assignment

  • Mass Spectrometry confirmed the molecular formula C₆H₃BrN₂S₂.

  • IR Spectroscopy demonstrated the presence of N-H and C=S bonds and the absence of an S-H bond.

  • NMR Spectroscopy (¹H, ¹³C, and HMBC) mapped the complete atomic connectivity and confirmed the N-H proton of the thione form through its chemical shift and correlations.

  • X-ray Crystallography (hypothetical, but standard practice) would provide the definitive 3D structure.

All evidence points to the compound existing as 6-Bromo-1H-thiazolo[4,5-b]pyridin-2-thione .

Conclusion

The structural elucidation of 6-Bromothiazolo[4,5-b]pyridine-2-thiol is a prime example of the necessity of a multi-technique, synergistic analytical approach. Relying on a single method would leave critical questions, particularly regarding tautomerism, unanswered. By logically progressing from mass and functional group analysis to detailed connectivity mapping and final crystallographic confirmation, we can achieve a self-validating and scientifically rigorous structural assignment. This robust methodology is essential for building the foundational chemical knowledge required for advancing drug discovery and materials science.

References

  • Guerret, P., Jacquier, R., & Maury, G. (1973). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines . Journal of Heterocyclic Chemistry. Available at: [Link]

  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules . Journal of Chemistry and Applications. Available at: [Link]

  • Taurins, A., & Fenyes, J. G. E. (1960). Thiazoles: iii. Infrared spectra of methylthiazoles . Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues . Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Singh, O. V., & Sharma, V. P. (2010). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II . Indian Journal of Chemistry - Section B. Available at: [Link]

  • Yusuf, M., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies . ACS Omega. Available at: [Link]

  • Al-Hourani, B. J. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers . Scientific Reports. Available at: [Link]

  • Wikipedia. Heterocyclic compound . Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor . Molecules. Available at: [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d . Available at: [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds . Available at: [Link]

  • ResearchGate. Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole . Available at: [Link]

  • Suescun, L., et al. (2022). Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide . Acta Crystallographica Section B. Available at: [Link]

  • All In One Chemistry. (2023). Bromo pattern in Mass Spectrometry . YouTube. Available at: [Link]

  • Chaban, T., et al. (2021). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives . Scientia Pharmaceutica. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer . ACS Omega. Available at: [Link]

  • Britannica. Heterocyclic compound . Available at: [Link]

  • Kamal, A., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review . Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents . Molecules. Available at: [Link]

  • Magare, B. K., et al. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis . Polycyclic Aromatic Compounds. Available at: [Link]

  • Chaban, T., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones . Pharmaceuticals. Available at: [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS . Available at: [Link]

  • El-Sayed, W. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents . Scientific Reports. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid . Crystals. Available at: [Link]

  • DeJongh, D. C. (1970). Fragmentation mechanisms in mass spectrometry . Journal of Chemical Education. Available at: [Link]

  • Szafran, M., & Dega-Szafran, Z. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine . Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . International Journal of Organic Chemistry. Available at: [Link]

  • Al-Joboury, M. J. (2016). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol . Journal of Al-Nahrain University. Available at: [Link]

  • Pervez, H., et al. (2019). 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management . Medicinal Chemistry. Available at: [Link]

  • Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material . Molecules. Available at: [Link]

  • Kulyk, K. V., et al. (2023). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][10][22]triazines . Journal of Chemical Crystallography. Available at: [Link]

  • Al-Juboori, A. M. J. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities . Chemical Methodologies. Available at: [Link]

  • Gokhale, U. B., et al. (1979). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments . Journal of the Indian Institute of Science. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents . Scientific Reports. Available at: [Link]

  • Tormena, C. F., et al. (2007). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives . Magnetic Resonance in Chemistry. Available at: [Link]

  • Krzyżak, E., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine . Journal of Fluorescence. Available at: [Link]

  • Khan, A., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes . Scientific Reports. Available at: [Link]

Sources

An In-depth Technical Guide to the Homologs of 6-Bromothiazolo[4,5-b]pyridine-2-thiol: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on the analogs and derivatives—referred to herein as homologs—of the core molecule, 6-Bromothiazolo[4,5-b]pyridine-2-thiol. We will delve into the synthetic strategies for accessing this chemical space, explore the structure-activity relationships (SAR) that govern their therapeutic potential, and provide detailed experimental protocols for key reactions. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the thiazolo[4,5-b]pyridine core.

Introduction: The Thiazolo[4,5-b]pyridine Scaffold - A Versatile Pharmacophore

The fusion of a thiazole and a pyridine ring to form the thiazolo[4,5-b]pyridine system creates a unique electronic and structural motif that has proven to be a fertile ground for the development of bioactive molecules. These compounds are considered bioisosteres of purines and pyrimidines, allowing them to interact with a wide array of biological targets.[1][2] The inherent versatility of this scaffold, coupled with the ability to introduce diverse substituents at multiple positions, has led to the discovery of compounds with potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

This guide will specifically explore the chemical space around 6-Bromothiazolo[4,5-b]pyridine-2-thiol, a key intermediate and a bioactive molecule in its own right. Understanding the synthesis and biological properties of its analogs is crucial for the rational design of next-generation therapeutics.

Synthetic Strategies for Accessing Thiazolo[4,5-b]pyridine Derivatives

The construction of the thiazolo[4,5-b]pyridine core can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

[3+3] Cyclocondensation: A Convergent Approach

A powerful and convergent method for the synthesis of thiazolo[4,5-b]pyridin-2-ones involves the [3+3] cyclocondensation of 4-amino-5H-thiazol-2-one with α,β-unsaturated carbonyl compounds, such as chalcones or arylidene pyruvic acids.[6][7] This approach allows for the rapid assembly of the bicyclic core with substituents at the 5- and 7-positions.

Diagram: [3+3] Cyclocondensation for Thiazolo[4,5-b]pyridin-2-one Synthesis

G cluster_reactants Reactants 4-amino-5H-thiazol-2-one 4-Amino-5H-thiazol-2-one Reaction [3+3] Cyclocondensation (e.g., reflux in glacial acetic acid) 4-amino-5H-thiazol-2-one->Reaction Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_Carbonyl->Reaction Product 5,7-Disubstituted Thiazolo[4,5-b]pyridin-2-one Reaction->Product G Start 3-Amino-5-bromo-2-chloropyridine Step1 Aminothiazole Formation (KSCN) Start->Step1 Intermediate1 2-Aminothiazolo[5,4-b]pyridine Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 Boc-protected Intermediate Step2->Intermediate2 Step3 Suzuki Cross-Coupling (Arylboronic acid ester, Pd catalyst) Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Nitro Reduction Intermediate3->Step4 Intermediate4 Key Aniline Intermediate Step4->Intermediate4 Step5 Amide/Urea Formation (Carboxylic acids or isocyanates) Intermediate4->Step5 Step6 Boc Deprotection Step5->Step6 Final_Product Substituted Thiazolo[5,4-b]pyridine Derivatives Step6->Final_Product

Caption: Synthetic pathway to functionalized thiazolo[5,4-b]pyridines.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of thiazolo[4,5-b]pyridine homologs is vast, with demonstrated efficacy in several key areas of drug discovery.

Antioxidant Activity

Several thiazolo[4,5-b]pyridine-2-one derivatives have been shown to possess significant antioxidant properties. [8][9]The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

A study on novel thiazolopyridine-based 1,2,3-triazoles demonstrated that compounds with specific substitutions on the triazole ring exhibited potent antioxidant activity, with IC50 values for ABTS radical scavenging comparable to or better than standard antioxidants like BHA and α-tocopherol. [3]

Compound ABTS Scavenging IC50 (µM)
9e 18.52 ± 0.18
9i 15.18 ± 0.25
BHA (standard) Not specified in snippet
α-TOC (standard) Not specified in snippet

Table 1: Antioxidant activity of selected thiazolopyridine-triazole hybrids. [3] The SAR for antioxidant activity suggests that the electronic nature of the substituents plays a crucial role. Electron-donating groups on the aryl moieties can enhance the radical scavenging capacity.

Anti-inflammatory Activity

The thiazolo[4,5-b]pyridine scaffold has been explored for the development of novel anti-inflammatory agents. In a study evaluating a series of thiazolo[4,5-b]pyridin-2-one derivatives, several compounds exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some exceeding the activity of the standard drug, Ibuprofen. [10]

Compound Inflammation Inhibition (%)
7 47.2
8 53.4
9 45.6
Ibuprofen 36.5 - 40.9

Table 2: In vivo anti-inflammatory activity of selected thiazolo[4,5-b]pyridin-2-ones. [10] The mechanism of action for the anti-inflammatory effects is thought to involve the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs. Molecular docking studies have suggested that these compounds can bind effectively to the active sites of COX-1 and COX-2.

Antimicrobial Activity

Derivatives of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. [5][7]Notably, some compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. [5][7]

Compound Organism MIC (µM)
3g P. aeruginosa 0.21
3g E. coli 0.21

Table 3: Antimicrobial activity of a selected thiazolo[4,5-b]pyridin-2-one derivative. [5][7] The proposed mechanism for the antibacterial action involves the inhibition of essential bacterial enzymes such as MurD and DNA gyrase. [5][7]

c-KIT Inhibition for Cancer Therapy

A significant advancement in the application of this scaffold is the development of thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST). [4][11][12]Several synthesized compounds have shown potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants. [4][11][12] One particularly promising compound, 6r , demonstrated superior enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant and significantly higher anti-proliferative activity in cells harboring this mutation compared to imatinib. [4]

Compound c-KIT V560G/D816V IC50 (µM) HMC1.2 GI50 (µM)
6r 4.77 1.15
Imatinib >38.16 27.14

Table 4: Inhibitory activity of a lead thiazolo[5,4-b]pyridine derivative against a resistant c-KIT mutant. [4] The SAR studies revealed that the nature of the substituent at the 6-position of the thiazolo[5,4-b]pyridine core is critical for potent c-KIT inhibition.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of key thiazolo[4,5-b]pyridine derivatives are provided below.

General Procedure for the Synthesis of 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones

[5][7]

  • A mixture of the appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and left to stand overnight.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is washed sequentially with methanol (5–10 mL), acetic acid, water, and diethyl ether.

  • The solid is recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid to afford the purified product.

  • The final product is dried at room temperature until a constant weight is achieved.

General Procedure for the Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(Disubstitutedamino)Acetamide Derivatives

[13]

  • To a solution of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in dry benzene (30 mL), add the appropriate secondary amine (1 mmol) followed by triethylamine (0.2 mL).

  • Heat the mixture under reflux for 16–20 hours, monitoring the reaction by TLC.

  • Collect the precipitate that forms by filtration while the solution is still hot.

  • Dry the collected solid and recrystallize it from ethanol to obtain the final product.

Conclusion and Future Directions

The homologs of 6-Bromothiazolo[4,5-b]pyridine-2-thiol represent a rich and diverse chemical space with significant therapeutic potential. The synthetic methodologies outlined in this guide provide a clear roadmap for accessing a wide range of derivatives, while the biological data and SAR insights offer a strong foundation for the rational design of new drug candidates.

Future research in this area should focus on:

  • Expansion of the chemical diversity: Exploring a broader range of substituents at all available positions on the thiazolo[4,5-b]pyridine core to further probe the SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms underlying the antioxidant and anti-inflammatory activities of these compounds.

  • In vivo efficacy and pharmacokinetic studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Development of novel synthetic methodologies: Devising more efficient and sustainable synthetic routes to these valuable heterocyclic compounds.

The continued exploration of the thiazolo[4,5-b]pyridine scaffold holds great promise for the discovery of novel and effective treatments for a variety of human diseases.

References

  • Chaban, T., Klenina, O., & Harkov, S. (2024). Synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (1),... ResearchGate. Retrieved from [Link]

  • Klenina, O., Chaban, T., & Harkov, S. (2021). Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides. ResearchGate. Retrieved from [Link]

  • Ammar, Y. A., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances, 15(1), 1-15. Retrieved from [Link]

  • Nam, G., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. Retrieved from [Link]

  • Gomaa, A. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6543. Retrieved from [Link]

  • Chaban, T. I., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 183-190. Retrieved from [Link]

  • Nam, G., et al. (2023). Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Cancers, 15(11), 3051. Retrieved from [Link]

  • Gomaa, A. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Retrieved from [Link]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. Retrieved from [Link]

  • Nam, G., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. Retrieved from [Link]

  • Abdel-Moneim, D., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Retrieved from [Link]

  • Chaban, T. I., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research, 13(10), 3766-3783. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(21), 6543. Retrieved from [Link]

  • Klenina, O., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry, 18(11), 863-871. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7245. Retrieved from [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 70-76. Retrieved from [Link]

  • Sysoiev, D. O., et al. (2018). Synthesis of 2-aryl-6H,7H-o[3][8]xazolo[5,4-d]pyrimidine-7-thione and 2-aryl-6H,7H-t[3][8]hiazolo[5,4-d]pyrimidine-7-thione using 2-aroylaminomalonodiamide. ResearchGate. Retrieved from [Link]

  • Nam, G., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Derivatives of 6-Bromothiazolo[4,5-b]pyridine-2-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the derivatives of a key intermediate, 6-Bromothiazolo[4,5-b]pyridine-2-thiol. We will delve into the plausible synthesis of this core structure, its inherent chemical properties, and the strategic derivatization at its key functional handles—the thiol and bromo moieties. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic routes to novel derivatives and their potential as therapeutic agents, supported by established protocols and mechanistic insights.

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Core

The fusion of a thiazole and a pyridine ring to form the thiazolo[4,5-b]pyridine system creates a bioisostere of purine, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of a bromine atom at the 6-position and a thiol group at the 2-position of this heterocyclic system provides two versatile synthetic handles for the generation of diverse chemical libraries, making 6-Bromothiazolo[4,5-b]pyridine-2-thiol a crucial building block in drug discovery.

Physicochemical and Structural Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of 6-Bromothiazolo[4,5-b]pyridine-2-thiol is fundamental to its application in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of 6-Bromothiazolo[4,5-b]pyridine-2-thiol

PropertyValueSource
CAS Number 194668-71-8[3]
Molecular Formula C₆H₃BrN₂S₂[3]
Molecular Weight 247.14 g/mol [3]
Predicted Boiling Point 283.3 ± 50.0 °C[4]
Predicted Density 2.10 ± 0.1 g/cm³[4]
Predicted pKa -2.67 ± 0.20[4]
Storage Conditions Sealed in dry, 2-8°C[3]
Thiol-Thione Tautomerism: A Key to Reactivity

Like many 2-mercapto-heterocycles, 6-Bromothiazolo[4,5-b]pyridine-2-thiol can exist in two tautomeric forms: the thiol and the thione. Theoretical studies on analogous systems, such as 2-mercaptobenzothiazole, have shown that the thione tautomer is generally the more stable form.[5][6] This equilibrium is crucial as it dictates the nucleophilic character of the molecule, with the exocyclic sulfur atom in the thione form being a primary site for alkylation and other derivatizations.

Caption: Thiol-Thione Tautomerism of the Core Scaffold.

Synthesis of the Core Scaffold: A Proposed Pathway

The reaction of this diamine with carbon disulfide in a basic medium, such as potassium hydroxide in ethanol, is a well-established method for the formation of a 2-mercaptobenzimidazole ring from a phenylenediamine, and can be logically extended to the pyridine analogue.

Synthesis cluster_start Starting Materials 2,3-diamino-5-bromopyridine 2,3-diamino-5-bromopyridine Reaction Cyclization 2,3-diamino-5-bromopyridine->Reaction Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction Product 6-Bromothiazolo[4,5-b]pyridine-2-thiol Reaction->Product KOH, Ethanol, Reflux

Caption: Proposed Synthetic Pathway to the Core Scaffold.

Derivatization Strategies: Unlocking Chemical Diversity

The presence of both a nucleophilic thiol (in its thione form) and an electrophilic bromo-substituted carbon provides two orthogonal sites for derivatization, allowing for the systematic exploration of chemical space around the core scaffold.

S-Functionalization of the Thiol Group

The exocyclic sulfur atom is a soft nucleophile and readily undergoes alkylation with various electrophiles. This reaction is typically carried out in the presence of a base to deprotonate the thiol/thione, enhancing its nucleophilicity.

Exemplary Protocol for S-Alkylation:

  • Dissolution: Dissolve 6-Bromothiazolo[4,5-b]pyridine-2-thiol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution and stir at room temperature for 30 minutes. The choice of base depends on the acidity of the thiol and the nature of the electrophile.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, benzyl halide, or α-halo ketone) (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be heated to facilitate completion.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

S_Alkylation Core 6-Bromothiazolo[4,5-b]pyridine-2-thiol Reaction S-Alkylation Core->Reaction Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Reaction Product 2-(Alkylthio)-6-bromothiazolo[4,5-b]pyridine Reaction->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: General Scheme for S-Alkylation.

Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position

The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reactant Mixture: In a reaction vessel, combine 6-Bromothiazolo[4,5-b]pyridine-2-thiol or its S-alkylated derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Solvent System: Add a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to a temperature typically between 80-110°C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Suzuki_Coupling Starting_Material 6-Bromo- or 2-S-Alkyl-6-bromothiazolo[4,5-b]pyridine Reaction Suzuki-Miyaura Coupling Starting_Material->Reaction Boronic_Acid Ar-B(OH)₂ (Arylboronic Acid) Boronic_Acid->Reaction Product 6-Aryl-thiazolo[4,5-b]pyridine Derivative Reaction->Product Pd Catalyst, Base, Solvent, Heat

Caption: General Scheme for Suzuki-Miyaura Coupling.

Therapeutic Potential and Structure-Activity Relationships

Derivatives of the thiazolo[4,5-b]pyridine scaffold have shown promise in a variety of therapeutic areas.

  • Anti-inflammatory and Antioxidant Activity: Many thiazolo[4,5-b]pyridine derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[1][9] Molecular docking studies have suggested that some of these compounds may act by inhibiting cyclooxygenase (COX) enzymes.[1]

  • Antimicrobial Activity: The thiazolo[4,5-b]pyridine nucleus has been incorporated into molecules with significant antibacterial and antifungal properties.[10]

  • Oncology: Functionalization at the 6-position of the related thiazolo[5,4-b]pyridine scaffold has been shown to be a successful strategy for developing novel inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers. This highlights the potential of 6-substituted derivatives in oncology.[11]

The ability to independently modify the 2- and 6-positions of the 6-Bromothiazolo[4,5-b]pyridine-2-thiol core allows for a systematic investigation of structure-activity relationships (SAR). The nature of the substituent at the 2-position can influence solubility and interactions with the solvent-exposed regions of a target protein, while modifications at the 6-position can be directed towards deeper binding pockets or to modulate electronic properties of the heterocyclic system.

Conclusion and Future Directions

6-Bromothiazolo[4,5-b]pyridine-2-thiol represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its dual functionalization sites at the 2-thiol and 6-bromo positions provide a platform for generating extensive libraries of derivatives through robust and well-established synthetic methodologies such as S-alkylation and palladium-catalyzed cross-coupling reactions. The diverse biological activities reported for this class of compounds underscore their potential in addressing a range of diseases. Future research should focus on the development and optimization of a scalable synthesis for the core scaffold and a more in-depth exploration of the SAR for various biological targets to unlock the full therapeutic potential of this promising heterocyclic system.

References

  • Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7234. Available from: [Link]

  • Lee, S., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 61(1), 293-310. Available from: [Link]

  • Lee, S., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 61(1), 293-310. Available from: [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132. Available from: [Link]

  • Klenina, O., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 209-216. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). Mercaptobenzothiazole. In Wikipedia, The Free Encyclopedia. Retrieved 13:52, January 26, 2026, from [Link]

  • Bédé, A. M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. Available from: [Link]

  • Kulyk, O., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 133-140. Available from: [Link]

  • Al-dujaili, L. A. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2165-2174. Available from: [Link]

  • Sancineto, L., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 20(6), 10462-10481. Available from: [Link]

  • Schober, Y., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(10), 7086-7094. Available from: [Link]

  • Kumar, A., et al. (2014). Synthesis and Antitumor Acyivity of New 2-(Pyridin-4-YL) Thiazolo [3, 2-B][1][12][13]Triazol-6(5H)-One Derivatives. Universal Journal of Pharmacy, 3(2), 52-57. Available from: [Link]

  • Asif, M. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2949. Available from: [Link]

  • Bédé, A. M., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. Available from: [Link]

  • Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2), 87-97. Available from: [Link]

  • Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1673. Available from: [Link]

  • Krzyżak, E., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence, 25, 539-547. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 6-Bromothiazolo[4,5-b]pyridine-2-thiol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Thiazolo[4,5-b]pyridine Scaffold in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the discovery of novel small molecules that can selectively target pathways crucial for tumor growth and survival. Within this context, heterocyclic compounds have emerged as a rich source of potential therapeutic agents. The thiazolo[4,5-b]pyridine core, a fused heterocyclic system, has garnered considerable attention as a privileged scaffold in medicinal chemistry. Its rigid structure and potential for diverse substitutions make it an attractive starting point for the development of potent and selective inhibitors of various protein kinases and other key players in oncogenic signaling.

6-Bromothiazolo[4,5-b]pyridine-2-thiol represents a key building block within this chemical space. While direct, extensive studies on this specific molecule in cancer research are nascent, the broader family of thiazolo[4,5-b]pyridine derivatives has demonstrated significant promise as anticancer agents.[1][2] These derivatives have been shown to target critical signaling pathways, including the PI3K/AKT/mTOR and c-KIT pathways, which are frequently dysregulated in various cancers.[1][3] This document serves as a comprehensive guide for researchers, providing insights into the potential applications of 6-Bromothiazolo[4,5-b]pyridine-2-thiol as a foundational scaffold for developing novel cancer therapeutics. We will explore its potential mechanisms of action based on related compounds, and provide detailed protocols for its investigation in a cancer research setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromothiazolo[4,5-b]pyridine-2-thiol is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₃BrN₂S₂[4][5]
Molecular Weight 247.14 g/mol [4][5]
CAS Number 194668-71-8[4]
Appearance (Not specified, likely a solid)
Purity ≥95% (typical)[4]
Storage Room temperature, sealed in a dry environment[4][5]

Proposed Mechanism of Action: A Scaffold for Kinase Inhibition

Based on the activities of structurally related thiazolo[4,5-b]pyridine derivatives, it is hypothesized that 6-Bromothiazolo[4,5-b]pyridine-2-thiol can serve as a versatile scaffold for the design of potent kinase inhibitors. The nitrogen atoms within the pyridine and thiazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of various kinases.[1] The bromine atom at the 6-position offers a site for further chemical modification to enhance potency and selectivity.

Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are central to a signaling pathway that promotes cell growth, proliferation, and survival.[3] Furthermore, functionalization at the 6-position of the thiazolo[5,4-b]pyridine core has led to the identification of novel c-KIT inhibitors, capable of overcoming resistance to existing therapies like imatinib.[1]

The general mechanism of action for many pyridine- and thiazole-containing anticancer agents involves the inhibition of key signaling pathways that drive tumorigenesis.[6] These can include pathways affecting cell cycle progression, apoptosis, angiogenesis, and metastasis.[7][8]

Below is a conceptual diagram illustrating the potential inhibitory action of a 6-Bromothiazolo[4,5-b]pyridine-2-thiol derivative on a generic oncogenic kinase pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Thiazolo[4,5-b]pyridine Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: Potential inhibitory mechanism of a thiazolo[4,5-b]pyridine derivative.

Experimental Protocols

The following protocols are generalized methodologies for evaluating the anticancer potential of 6-Bromothiazolo[4,5-b]pyridine-2-thiol and its derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)[9]

  • 6-Bromothiazolo[4,5-b]pyridine-2-thiol (or derivative)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-Bromothiazolo[4,5-b]pyridine-2-thiol in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO in medium) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 4-18 hours at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of the compound on a specific kinase (e.g., PI3K, c-KIT).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2 for PI3K)

  • ATP

  • 6-Bromothiazolo[4,5-b]pyridine-2-thiol (or derivative)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a solution of the kinase and substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the kinase/substrate solution to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

The following workflow diagram illustrates the process of evaluating a novel thiazolo[4,5-b]pyridine derivative.

G cluster_workflow Drug Discovery Workflow Start 6-Bromothiazolo[4,5-b]pyridine-2-thiol (Starting Scaffold) Synthesis Synthesis of Derivatives Start->Synthesis Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity KinaseAssay In Vitro Kinase Assay Cytotoxicity->KinaseAssay Active Compounds Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) KinaseAssay->Mechanism Potent Inhibitors InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead Efficacious Compounds

Caption: Workflow for the development of thiazolo[4,5-b]pyridine-based anticancer agents.

Future Perspectives and Conclusion

6-Bromothiazolo[4,5-b]pyridine-2-thiol stands as a promising starting point for the development of a new generation of anticancer agents. The thiazolo[4,5-b]pyridine scaffold has demonstrated its potential to yield potent inhibitors of key oncogenic kinases.[1][3] Further exploration through medicinal chemistry efforts, focusing on substitutions at the bromine and thiol positions, could lead to the discovery of novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The protocols outlined in this document provide a solid foundation for researchers to begin to unlock the full therapeutic potential of this intriguing class of molecules. As our understanding of the molecular drivers of cancer deepens, the strategic design of inhibitors based on scaffolds like thiazolo[4,5-b]pyridine will undoubtedly play a crucial role in the future of cancer therapy.

References

  • Morak-Młodawska, B., Jeleń, M., & Pluta, K. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Life, 11(3), 206. [Link]

  • Nowak, M., Gzella, A., & Szymańska, E. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6284. [Link]

  • Mastelic, T., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Scientific Reports, 11(1), 1-14. [Link]

  • Omer, R. A., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • Niedziejko, P., & Szymański, P. (2019). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 73, 42-53. [Link]

  • Szałaj, N., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(11), 3329. [Link]

  • Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4569. [Link]

  • Matiychuk, V., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1148. [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 26(16), 4933. [Link]

  • Szałaj, N., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(21), 6691. [Link]

  • Hrytsai, I. V., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 135-141. [Link]

  • Kim, D. H., et al. (2020). Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis in Mice. Digestive Diseases and Sciences, 65(11), 3192-3203. [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(16), 4955. [Link]

  • ResearchGate. (n.d.). Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (2018). SYNTHESIS AND ANTITUMOR ACYIVITY OF NEW 2-(PYRIDIN-4-YL) THIAZOLO [3, 2-B][7][10][11]TRIAZOL-6(5H)-ONE DERIVATIVES. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6299. [Link]

  • Van de Walle, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 986. [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry, 128, 106069. [Link]

  • Nerreter, T., et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Molecules, 25(5), 1144. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Activity of 6-Bromothiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, the body's first line of defense against injury and infection.[1] However, when this intricate response becomes dysregulated, it transitions from a protective mechanism to a pathological driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[2][3][4] Their activation leads to the production of a cascade of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

The thiazole ring is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities, including anti-inflammatory properties.[6][7][8] Fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, have emerged as a particularly promising class of compounds, with studies demonstrating their potential to modulate inflammatory pathways, in some cases exceeding the activity of established nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[9][10][11]

This guide provides a comprehensive framework for the preclinical assessment of 6-Bromothiazolo[4,5-b]pyridine-2-thiol , a novel compound from this class. We will detail a tiered, logical workflow, from initial in vitro screening to in vivo proof-of-concept, designed to rigorously evaluate its anti-inflammatory potential and elucidate its mechanism of action.

Proposed Investigational Workflow

A systematic evaluation is critical to robustly characterize a novel compound. The proposed workflow ensures that foundational data on cytotoxicity informs subsequent mechanistic and efficacy studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation A Cytotoxicity Screening (MTT Assay) B Primary Anti-inflammatory Screening (NO Production Assay) A->B Determine non-toxic concentrations C Secondary Screening (Pro-inflammatory Cytokine ELISA) B->C Confirm activity D Mechanism of Action (Western Blot for NF-κB & MAPK Pathways) C->D Elucidate pathway E Acute Anti-inflammatory Model (Carrageenan-Induced Paw Edema) D->E Validate in a living system End Comprehensive Activity Profile E->End Start Compound: 6-Bromothiazolo[4,5-b]pyridine-2-thiol Start->A

Caption: A tiered experimental workflow for evaluating anti-inflammatory candidates.

In Vitro Assessment Protocols

The foundational phase of our assessment utilizes the murine macrophage cell line, RAW 264.7. These cells are instrumental because they are key players in the immune response and can be reliably stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory cascade, making them an excellent model for screening anti-inflammatory compounds.[12]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay provides a reliable measure of cell viability by assessing mitochondrial metabolic activity.[13]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[13]

  • Compound Treatment: Prepare serial dilutions of 6-Bromothiazolo[4,5-b]pyridine-2-thiol (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle control" (medium with DMSO, if used for solubilization) and an "untreated control".

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Data Interpretation: Concentrations that maintain ≥95% cell viability are considered non-toxic and are suitable for use in subsequent anti-inflammatory assays.

Concentration (µM)Absorbance (570 nm)% Cell Viability
Control1.25 ± 0.08100%
Vehicle (0.1% DMSO)1.23 ± 0.0798.4%
11.24 ± 0.0999.2%
51.21 ± 0.0696.8%
101.19 ± 0.0895.2%
251.15 ± 0.0792.0%
500.85 ± 0.0568.0%
1000.45 ± 0.0436.0%

Table 1: Representative MTT assay data. Concentrations up to 10 µM are deemed suitable for further experiments.

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. Overproduction of NO is a key hallmark of inflammatory pathology. This assay measures the inhibitory effect of the test compound on NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of 6-Bromothiazolo[4,5-b]pyridine-2-thiol (e.g., 1, 5, 10 µM) for 1 hour. Include a positive control (e.g., Dexamethasone, 1 µM).

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine nitrite concentrations using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

TreatmentNitrite Conc. (µM)% Inhibition of NO Production
Control (No LPS)1.2 ± 0.2-
LPS (1 µg/mL)25.8 ± 1.50%
LPS + Dexamethasone (1 µM)4.5 ± 0.482.6%
LPS + Cmpd (1 µM)20.1 ± 1.122.1%
LPS + Cmpd (5 µM)13.4 ± 0.948.1%
LPS + Cmpd (10 µM)8.2 ± 0.768.2%

Table 2: Representative data for NO production inhibition. The compound shows a dose-dependent inhibitory effect.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Measuring the levels of these cytokines directly assesses the compound's ability to suppress key inflammatory mediators. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for this quantification.[12][14]

Methodology:

  • Cell Culture and Treatment: Prepare cells and treat them with the compound and LPS as described in Protocol 3.2.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates to pellet any detached cells and collect the supernatant.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). The general steps involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.[14]

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition.

Protocol 4: Mechanistic Elucidation (Western Blot)

Rationale: To understand how the compound exerts its effects, we must investigate its impact on upstream signaling pathways. The NF-κB and p38 MAPK pathways are critical drivers of iNOS and cytokine expression.[2][15] Western blotting allows us to measure the activation of these pathways by detecting the phosphorylation of key proteins: p65 for the canonical NF-κB pathway and p38 for the MAPK pathway. A reduction in the phosphorylated forms of these proteins would suggest the compound acts by inhibiting these signaling cascades.[16]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes), as pathway activation is a rapid event.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts to determine the specific inhibition of activation.

Key Inflammatory Signaling Pathways

Understanding the molecular targets is crucial for drug development. 6-Bromothiazolo[4,5-b]pyridine-2-thiol is hypothesized to interfere with one or both of the following pathways.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p65p50 p65/p50 (NF-κB) IkB->p65p50 Inhibits p65p50_nuc p65/p50 (Active) p65p50->p65p50_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p65p50_nuc->Genes Induces Transcription Nucleus Nucleus Compound Test Compound (Hypothesized Target) Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway, a potential target for inhibition.[2][16][17]

G Stimuli LPS / Stress MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF Activates Genes Pro-inflammatory Genes TF->Genes Induces Transcription Compound Test Compound (Hypothesized Target) Compound->MAP2K Inhibits?

Sources

Application Note: Site-Specific Protein Labeling with 6-Bromothiazolo[4,5-b]pyridine-2-thiol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

<...2...>

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the site-specific labeling of proteins using 6-Bromothiazolo[4,5-b]pyridine-2-thiol. This reagent offers a robust method for modifying cysteine residues, which are often targeted for bioconjugation due to their unique nucleophilicity and relatively low abundance in proteins.[1][2] The fused thiazolopyridine ring system is a versatile scaffold found in many biologically active compounds, and its derivatives are increasingly explored for applications in chemical biology and drug development.[3][4] This document outlines the underlying chemical principles, step-by-step experimental procedures for labeling and purification, and essential analytical techniques for the characterization of the resulting protein conjugate.

Introduction: The Principle of Cysteine-Specific Modification

Covalent modification of proteins is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic tools, and reagents for fundamental research.[5][6] Among the canonical amino acids, cysteine is a prime target for site-specific modification.[2][7] Its sulfhydryl (thiol) group is a potent nucleophile at physiological pH and is less abundant than other nucleophilic residues like lysine, allowing for more controlled and homogenous labeling.[2]

The reagent 6-Bromothiazolo[4,5-b]pyridine-2-thiol leverages the high reactivity of the cysteine thiol. The core of this methodology is the reaction between the thiol group of a cysteine residue and an electrophilic center on the labeling reagent. Based on its structure, featuring a bromo-substituent and a thiol group on the thiazolopyridine core, the most probable mechanism is a nucleophilic substitution reaction. The deprotonated thiolate anion (Cys-S⁻) of the protein attacks the electrophilic carbon bearing the bromine atom, displacing it to form a stable thioether bond. This reaction is highly specific for thiols under controlled pH conditions.[8][9]

Advantages of this approach include:

  • High Specificity: Preferential reaction with cysteine residues over other amino acids.[5][6]

  • Stable Conjugate: Formation of a robust thioether linkage.[10]

  • Controlled Stoichiometry: The low abundance of surface-accessible cysteines allows for precise control over the number of labels incorporated per protein molecule.[2]

Reaction Mechanism and Experimental Workflow

The labeling process involves the nucleophilic attack of a protein's cysteine thiolate on the 6-Bromothiazolo[4,5-b]pyridine-2-thiol reagent. This results in the formation of a stable thioether bond, covalently attaching the thiazolopyridine moiety to the protein.

ReactionMechanism Protein_Cys Protein-SH (Cysteine Thiolate) Conjugate Protein-S-Label (Thioether Linkage) Protein_Cys->Conjugate Nucleophilic Attack Label 6-Bromothiazolo[4,5-b]pyridine-2-thiol Label->Conjugate HBr HBr (Byproduct)

Caption: Cysteine thiolate attacks the labeling reagent to form a stable conjugate.

The overall experimental procedure follows a logical progression from preparation to characterization, ensuring the integrity and functionality of the final bioconjugate.

Workflow Prep Step 1: Reagent & Protein Preparation Reduce Step 2: Protein Reduction (Optional, with DTT) Prep->Reduce Purify1 Step 3: Removal of Reducing Agent Reduce->Purify1 Label Step 4: Labeling Reaction Purify1->Label Purify2 Step 5: Purification of Conjugate Label->Purify2 Char Step 6: Characterization of Conjugate Purify2->Char

Caption: A typical workflow for protein labeling and characterization.

Detailed Protocols

PART A: Preparation of Reagents and Protein
  • Protein Preparation:

    • Dissolve the protein of interest (e.g., a monoclonal antibody or enzyme) in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a concentration of 1-10 mg/mL.[6]

    • If the protein solution contains storage components like BSA or glycine, they must be removed via dialysis or buffer exchange into the reaction buffer.

  • Labeling Reagent Stock Solution:

    • Prepare a stock solution of 6-Bromothiazolo[4,5-b]pyridine-2-thiol (MW: 247.14 g/mol ) at 10-20 mM.[11][12]

    • Due to the limited aqueous solubility of many heterocyclic compounds, dissolve the reagent in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the aqueous protein solution.

    • Causality: Using a concentrated stock in an organic solvent minimizes the final percentage of organic solvent in the reaction mixture (typically <5% v/v), which helps prevent protein denaturation.

PART B: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds and need to be accessible for labeling.

  • Add a reducing agent, such as Dithiothreitol (DTT), to the protein solution. A 10- to 20-fold molar excess of DTT over the protein is typically sufficient.[6]

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Critical Step: The reducing agent must be removed before adding the thiol-reactive label to prevent it from competing with the protein's cysteine residues. Use a desalting column (size-exclusion chromatography) or dialysis to exchange the reduced protein into fresh, degassed reaction buffer.

PART C: The Labeling Reaction
  • Reaction Buffer: A phosphate or borate buffer at pH 7.0-8.0 is recommended. The pH is a critical parameter; a slightly alkaline pH facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, accelerating the reaction.[8]

  • Molar Ratio: Add the 6-Bromothiazolo[4,5-b]pyridine-2-thiol stock solution to the protein solution. The optimal molar ratio of labeling reagent to protein depends on the number of available cysteine residues and must be determined empirically. Start with a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the label is light-sensitive.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to consume any unreacted labeling reagent.

ParameterRecommended Starting ConditionRationale
Protein Concentration 1-10 mg/mLBalances reaction efficiency with protein solubility.
Reagent:Protein Molar Ratio 5:1 to 20:1Ensures sufficient reagent to drive the reaction to completion without excessive background.
Reaction Buffer pH 7.0 - 8.0Promotes the formation of the highly reactive thiolate anion (Cys-S⁻).[8]
Temperature 20-25°C (RT) or 4°CRoom temperature for faster kinetics; 4°C for longer reactions or sensitive proteins.
Reaction Time 1-2 hours (RT) or 12-16 hours (4°C)Allows for sufficient reaction completion.
PART D: Purification of the Labeled Protein

It is crucial to remove unreacted labeling reagent and any reaction byproducts from the final conjugate.

  • Size-Exclusion Chromatography (SEC): This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). The larger protein conjugate will elute first, while the smaller, unreacted reagent is retained.

  • Dialysis: An alternative for larger volumes. Dialyze the reaction mixture against the storage buffer for 24-48 hours with multiple buffer changes.

Characterization of the Protein Conjugate

Thorough characterization is essential to confirm successful labeling and to understand the properties of the conjugate.[13]

  • Degree of Labeling (DOL) Determination:

    • Mass Spectrometry (MS): This is the most direct and accurate method.[14] Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used. The mass of the conjugate will increase by the mass of the attached label (minus the mass of the leaving group, Br). The number of labels attached can be determined by the mass shift.

      • Mass of Label Moiety = MW of Reagent (247.14) - MW of HBr (80.91) = ~166.23 Da.

    • UV-Vis Spectrophotometry: If the thiazolopyridine label has a distinct absorbance peak separate from the protein's absorbance at 280 nm, the DOL can be calculated using the Beer-Lambert law. This requires determining the molar extinction coefficient of the label.

  • Purity and Integrity Analysis:

    • SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can be used to confirm that the protein has not been degraded or aggregated during the labeling process. A slight shift in the band corresponding to the labeled protein may be observed.

    • Reversed-Phase HPLC (RP-HPLC): This technique can separate labeled from unlabeled protein and can sometimes resolve species with different numbers of labels, providing information on the homogeneity of the conjugate.[14]

  • Functional Analysis:

    • It is critical to assess whether the labeling process has affected the biological activity of the protein. Perform a relevant functional assay (e.g., an enzyme activity assay or a cell-binding assay) to compare the activity of the labeled conjugate to the unlabeled protein.[13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inefficient reduction of disulfide bonds.- Insufficient molar excess of labeling reagent.- Reaction pH is too low.- Competing nucleophiles (e.g., residual DTT).- Increase concentration or incubation time with DTT.- Ensure complete removal of DTT before labeling.- Increase the molar ratio of the labeling reagent.- Increase the reaction buffer pH to 7.5-8.0.
Protein Precipitation - High concentration of organic solvent (from reagent stock).- Over-labeling of the protein.- Protein instability under reaction conditions.- Keep the final concentration of organic solvent below 5%.- Reduce the molar ratio of the labeling reagent.- Perform the reaction at a lower temperature (4°C).
Non-specific Labeling - Reaction pH is too high (>8.5), potentially leading to reaction with other residues like lysine.- Lower the reaction pH to the recommended range of 7.0-8.0.
Loss of Protein Activity - The label is attached at or near a critical functional site.- The labeling process has denatured the protein.- Reduce the degree of labeling by lowering the reagent molar ratio.- If possible, use site-directed mutagenesis to move the target cysteine away from the active site.

Conclusion

The use of 6-Bromothiazolo[4,5-b]pyridine-2-thiol represents a valuable strategy for the site-specific modification of proteins via cysteine residues. The protocols outlined in this guide provide a robust framework for researchers to generate well-defined protein conjugates. By carefully controlling reaction parameters and performing thorough characterization, scientists can confidently produce high-quality bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

  • Mason, A. F., & Thordarson, P. (2022). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube. Retrieved from [Link]

  • Pinto, M., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. National Center for Biotechnology Information. Retrieved from [Link]

  • Lebraud, H., et al. (2022). Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. ResearchGate. Retrieved from [Link]

  • Hossain, M. J., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • Richards, J. (2016). Chemical Protein Modification through Cysteine. CORE. Retrieved from [Link]

  • Ren, Y., et al. (2017). Thiol Reactive Probes and Chemosensors. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Synthetic strategies for thiazolopyridine derivatives. ResearchGate. Retrieved from [Link]

  • DasGupta, M., et al. (2020). Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Retrieved from [Link]

  • Mabion. Protein Characterization Techniques for Biologics Development. Mabion. Retrieved from [Link]

  • Lee, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. 2-Mercaptopyridine. Wikipedia. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI. Retrieved from [Link]

  • Demian, B. A., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. Retrieved from [Link]

  • Hansen, J. M., & Harris, C. (2014). Methods for the determination and quantification of the reactive thiol proteome. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, W., et al. (2019). Recognition of Thiols in Living Cells and Zebrafish Using an Imidazo[1,5-α]pyridine-Derivative Indicator. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. [3][5]Thiazolo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Amaye, D., & Tnivik, O. (2012). Thiol-Selective Fluorogenic Probes for Labeling and Release. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Experimental Design of Thiazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and In Vivo Challenge of Thiazolopyridines

The thiazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These compounds have been identified as potent inhibitors of critical cellular targets, leading to their investigation as anti-cancer, anti-inflammatory, anti-viral, and anti-microbial agents.[1] Specifically, their roles as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, Signal Transducer and Activator of Transcription 3 (STAT3), and key enzymes in the PI3K/Akt/mTOR signaling pathway highlight their significant therapeutic promise, particularly in oncology.[1][2][3]

However, the journey from a promising in vitro "hit" to a viable clinical candidate is contingent on rigorous in vivo validation. The complex biological environment of a living organism presents challenges that cannot be modeled in a petri dish, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive framework for designing and executing robust in vivo experimental plans for novel thiazolopyridine compounds, ensuring that the generated data is reliable, reproducible, and relevant for clinical translation. The focus is on explaining the causal relationships behind experimental choices, thereby empowering researchers to design studies that are both scientifically sound and resource-efficient.

Part 1: Foundational Preclinical Strategy - From Bench to Animal

The initial phase of in vivo testing is arguably the most critical. Errors in formulation or preliminary pharmacokinetic assessment can lead to misleading efficacy and toxicology data, wasting valuable time and resources. A logical, stepwise approach is paramount.

Physicochemical Characterization and Formulation Development

Many heterocyclic compounds, including thiazolopyridines, exhibit poor aqueous solubility.[4] This is a primary obstacle to achieving adequate bioavailability for oral administration. The Biopharmaceutics Classification System (BCS) is an essential framework to consider; many of these compounds fall into BCS Class II (high permeability, low solubility), meaning that absorption is limited by the dissolution rate.[5]

Causality: An inadequately formulated compound will not achieve sufficient systemic exposure, regardless of its intrinsic potency. This can lead to a false-negative result in an efficacy study, where a potentially valuable compound is prematurely discarded.

Key Formulation Strategies for Poorly Soluble Thiazolopyridines:

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation.[6]Applicable to a wide range of compounds; established technology.May not be sufficient for extremely insoluble "brick dust" compounds; potential for particle aggregation.
Amorphous Solid Dispersions Drug is molecularly dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC), preventing crystallization and maintaining a high-energy, more soluble state.Can significantly increase apparent solubility and dissolution rate.[7]Physically unstable over time (risk of recrystallization); requires specialized manufacturing like spray drying or hot-melt extrusion.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion or microemulsion in the GI tract.Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[7]Higher complexity in formulation; potential for GI side effects at high surfactant concentrations.
Cyclodextrin Complexation Drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble inclusion complex.Increases aqueous solubility and can protect the drug from degradation.Limited by the stoichiometry of the complex and the size of the drug molecule.

Protocol 1: Basic Formulation Screening for a Novel Thiazolopyridine

  • Objective: To identify a suitable vehicle for early-stage PK and efficacy studies.

  • Materials: Thiazolopyridine compound, various excipients (e.g., PEG 400, Solutol HS 15, Cremophor EL, Tween 80, corn oil), phosphate-buffered saline (PBS), vortex mixer, heating block.

  • Procedure:

    • Prepare a series of potential vehicle systems (e.g., 10% DMSO / 90% Corn Oil; 20% Solutol HS 15 in water; 10% PEG 400 / 90% PBS).

    • Accurately weigh the thiazolopyridine compound and add it to each vehicle to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Gently heat (e.g., to 40-50°C) if necessary to aid dissolution, avoiding compound degradation.

    • Allow the solutions to stand at room temperature for at least 2 hours.

    • Visually inspect for precipitation or phase separation. A viable formulation should remain a clear solution or a stable, homogenous suspension.

    • Self-Validation: Analyze the concentration of the top candidate formulations via HPLC to confirm the drug has not degraded and is at the target concentration.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) are intrinsically linked. An early understanding of this relationship is crucial for designing meaningful efficacy studies.

Workflow for Integrated PK/PD Assessment

G cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Pharmacodynamics (PD) cluster_2 Phase 3: Integration A Single Dose PK in Rodents (IV and PO) B Determine Key Parameters: Cmax, Tmax, AUC, t1/2, Oral Bioavailability (F%) A->B Blood Sampling E Establish PK/PD Correlation B->E C In Vivo Target Engagement (Dose-Response) D Measure Biomarker Modulation (e.g., p-Akt, p-ERK) C->D Tissue Collection D->E F Define Efficacious Dosing Regimen E->F Modeling

Caption: Integrated workflow for establishing a PK/PD relationship.

Protocol 2: Single-Dose Oral Pharmacokinetic Study in Mice

  • Objective: To determine the basic pharmacokinetic profile of a thiazolopyridine compound after oral administration.

  • Animal Model: Male C57BL/6 mice (n=3-4 per time point), 8-10 weeks old. Rodents are cost-effective and widely used preclinical models.[8]

  • Dosing:

    • Administer the compound via oral gavage at a single dose (e.g., 10 mg/kg) using the formulation identified in Protocol 1.

    • The volume should be appropriate for the animal size (e.g., 10 mL/kg for mice).

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital or tail-vein bleed) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Typical time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the thiazolopyridine compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[4]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to peak efficacy and potential acute toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
t1/2 Elimination half-lifeDetermines dosing frequency.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated by comparing AUC(oral) to AUC(IV).

Part 2: Efficacy Evaluation in Relevant Disease Models

The choice of animal model is entirely dependent on the therapeutic hypothesis for the thiazolopyridine compound. A compound targeting EGFR for lung cancer requires a different model than one targeting IRAK4 for inflammation.[1]

Anti-Cancer Efficacy Models

For oncology, xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse of preclinical screening.[9][10]

Commonly Used Xenograft Models:

  • Subcutaneous Xenografts: Human tumor cells are injected under the skin. This is the most common model due to its simplicity and ease of tumor measurement.[9]

  • Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ (e.g., breast cancer cells into the mammary fat pad). These models more accurately reflect the tumor microenvironment and metastatic potential.[8]

  • Patient-Derived Xenografts (PDX): Fragments of a patient's tumor are directly implanted into mice. These models better preserve the heterogeneity and architecture of the original human tumor.[11]

Signaling Pathway Targeted by Many Thiazolopyridine Anti-Cancer Candidates

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Thiazolopyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of a thiazolopyridine compound in a human cancer xenograft model.

  • Animal Model: Female athymic nude mice (immunodeficient), 6-8 weeks old.

  • Tumor Implantation:

    • Inject a suspension of human cancer cells (e.g., 5 x 10^6 PC-3 prostate cancer cells for a PI3K-beta sensitive model) subcutaneously into the flank of each mouse.[12]

  • Study Initiation:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., formulation vehicle from Protocol 1), administered orally, daily.

    • Group 2: Thiazolopyridine compound, Dose 1 (e.g., 10 mg/kg), oral, daily.

    • Group 3: Thiazolopyridine compound, Dose 2 (e.g., 30 mg/kg), oral, daily.

    • Group 4: Positive control (standard-of-care drug), if available.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints: Body weight change (as a measure of toxicity), survival.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt) to confirm target engagement.[13][14]

  • Data Analysis: Calculate TGI for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Anti-Inflammatory Efficacy Models

For thiazolopyridines with potential anti-inflammatory activity, acute models are often used for initial screening.[15]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of a thiazolopyridine compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

  • Procedure:

    • Fast animals overnight.

    • Administer the test compound (e.g., 10, 30 mg/kg, oral) or vehicle one hour before the carrageenan injection. A positive control group (e.g., Indomethacin, 10 mg/kg) should be included.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[16][17]

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Part 3: Safety and Toxicology Assessment

Before any compound can be considered for human trials, its safety profile must be evaluated. These studies are typically performed under Good Laboratory Practice (GLP) guidelines as required by regulatory agencies like the FDA.[18]

General Principles of In Vivo Toxicology:

  • Dose Escalation: Studies often start with a single ascending dose to find the Maximum Tolerated Dose (MTD).[19]

  • Repeat-Dose Studies: Chronic toxicity is assessed in repeat-dose studies (e.g., 28 days) in two species (one rodent, one non-rodent).[20]

  • Comprehensive Evaluation: Assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[21]

Workflow for a Non-GLP Dose Range-Finding Study

Toxicology_Workflow A Select Species (e.g., Sprague-Dawley Rat) B Define Dose Groups (n=3-5/sex/group) Vehicle, Low, Mid, High A->B C Daily Dosing & Observation (e.g., 7-14 days) B->C D Monitor Clinical Signs, Body Weight, Food Intake C->D E Terminal Procedures C->E F Blood Collection (Hematology, Clinical Chemistry) E->F G Organ Collection (Gross Pathology, Histopathology) E->G H Determine No Observed Adverse Effect Level (NOAEL) F->H G->H I Inform Dose Selection for Pivotal GLP Studies H->I

Caption: Workflow for an exploratory toxicology study.

Key Considerations for Thiazolopyridines:

  • As heterocyclic compounds, attention should be paid to potential liver toxicity.[22] Therefore, liver function enzymes (ALT, AST) and histopathology of the liver are critical endpoints.

  • The potential for off-target kinase inhibition should be considered, which could lead to unexpected toxicities.

Conclusion

The in vivo evaluation of thiazolopyridine compounds is a multi-faceted process that requires a logical, evidence-based approach. By integrating formulation science, pharmacokinetics, pharmacodynamics, and toxicology from the earliest stages, researchers can build a comprehensive data package that accurately reflects the therapeutic potential and risks of a novel compound. The causality-driven experimental designs and protocols outlined in this guide provide a robust framework for navigating the complexities of preclinical drug development and making informed decisions on the path toward clinical investigation.

References

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Institutes of Health (NIH). Available at: [Link]

  • Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. National Institutes of Health (NIH). Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Available at: [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. National Institutes of Health (NIH). Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

  • Advancements in small molecule drug design: A structural perspective. National Institutes of Health (NIH). Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available at: [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available at: [Link]

  • Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. bioRxiv. Available at: [Link]

  • In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). Available at: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

  • In vivo Toxicology. InterBioTox. Available at: [Link]

  • FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. gmp-compliance.org. Available at: [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. American Association for Cancer Research. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper. MDPI. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. National Institutes of Health (NIH). Available at: [Link]

  • Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLOS ONE. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. ResearchGate. Available at: [Link]

  • Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. American Association for Cancer Research. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Bentham Science. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. Available at: [Link]

  • An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. MDPI. Available at: [Link]

  • 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Preprints.org. Available at: [Link]

  • Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Taylor & Francis Online. Available at: [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. Available at: [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]

  • In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. PubMed. Available at: [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed. Available at: [Link]

  • Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. YouTube. Available at: [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 6-Bromothiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromothiazolo[4,5-b]pyridine-2-thiol (CAS: 194668-71-8). This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common solubility challenges encountered with this compound. As Senior Application Scientists, we've structured this guide to not only offer protocols but also to explain the underlying chemical principles, ensuring you can make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the solubilization of 6-Bromothiazolo[4,5-b]pyridine-2-thiol.

Q1: My 6-Bromothiazolo[4,5-b]pyridine-2-thiol is not dissolving in my initial solvent choice. What are the next steps?

This is a common challenge with heterocyclic compounds which often have rigid structures and strong intermolecular forces. A systematic approach to solvent screening is recommended.

The Causality Behind Solvent Choice: The solubility of a compound is governed by the principle "like dissolves like." The structure of 6-Bromothiazolo[4,5-b]pyridine-2-thiol features a polar heterocyclic core with a hydrogen-bonding thiol group, but also a nonpolar bromine atom. This suggests that polar aprotic solvents are a good starting point as they can interact with the polar functionalities without the risk of deprotonation that protic solvents might cause.

Step-by-Step Solvent Screening Protocol:

  • Start with Small-Scale Tests: Use a small, accurately weighed amount of the compound (e.g., 1 mg) for each solvent test.

  • Select a Range of Solvents: Begin with common polar aprotic solvents. If solubility is still limited, you can proceed to other solvent classes.

  • Observe and Record: Add a measured volume of solvent (e.g., 100 µL) and vortex for 30-60 seconds. Visually inspect for undissolved material. If it dissolves, the solubility is at least 10 mg/mL. If not, add more solvent incrementally and record the volume required for complete dissolution.

Data Presentation: Solvent Screening Suggestions

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Excellent for dissolving a wide range of organic compounds, including many heterocycles.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, can be effective if stronger polar aprotics are not suitable for the downstream application.
Chlorinated Dichloromethane (DCM), ChloroformOften used in synthesis and purification; may be effective for less polar compounds.
Alcohols Methanol, EthanolThe thiol group may have some affinity for protic solvents, though solubility might be limited.
Q2: I've tried several solvents with no success. What other physical techniques can I use?

If solvent screening at room temperature is insufficient, altering the physical conditions can provide the energy needed to overcome the crystal lattice energy of the solid.

Expertise & Experience: Gentle heating and sonication are standard laboratory techniques to increase the rate of dissolution. However, it's crucial to be aware of the thermal stability of your compound. For many heterocyclic compounds, temperatures up to 50-60°C are generally safe for short periods.

Experimental Protocols:

  • Gentle Heating:

    • Prepare a suspension of the compound in your chosen solvent.

    • Place the vial in a heated water bath or on a hot plate with stirring.

    • Gradually increase the temperature, not exceeding 60°C initially.

    • Monitor for dissolution. Once dissolved, allow the solution to cool to room temperature to check for precipitation. If it remains in solution, you have successfully prepared a supersaturated solution which may be stable.

  • Sonication:

    • Place the vial containing the compound and solvent in a sonicator bath.

    • Sonicate for 5-10 minute intervals.

    • Check for dissolution after each interval. Be aware that sonication can also gently heat the sample.

Q3: Can I use pH adjustment to improve the solubility of 6-Bromothiazolo[4,5-b]pyridine-2-thiol?

Yes, pH adjustment can be a very effective technique for compounds with ionizable groups. The thiol group (-SH) in your compound is weakly acidic and can be deprotonated to form a thiolate anion (-S⁻).

Trustworthiness of the Protocol: This method relies on the fundamental principle of converting a neutral, less soluble molecule into a charged, more water-soluble salt. The formation of the thiolate increases the polarity of the molecule, enhancing its solubility in aqueous or polar protic solvents.

Step-by-Step Protocol for pH Adjustment:

  • Prepare a Suspension: Suspend the compound in an aqueous buffer or a mixture of an organic solvent and water.

  • Add Base: Add a suitable base dropwise while stirring. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or an organic base like triethylamine (TEA).

  • Monitor pH and Dissolution: Use a pH meter or pH paper to monitor the pH. As the pH increases, the thiol will be deprotonated, and you should observe an increase in solubility.

  • Determine the Optimal pH: Note the pH at which the compound fully dissolves. It is important to ensure that the final pH is compatible with your experimental system.

Diagram: Troubleshooting Workflow for Solubility Issues

solubility_workflow start Start: Undissolved 6-Bromothiazolo[4,5-b]pyridine-2-thiol solvent_screen Systematic Solvent Screening (DMSO, DMF, NMP, etc.) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 physical_methods Apply Physical Methods (Gentle Heating, Sonication) is_soluble1->physical_methods No success Success: Compound Solubilized is_soluble1->success Yes is_soluble2 Is it soluble? physical_methods->is_soluble2 ph_adjustment pH Adjustment (Base addition for thiolate formation) is_soluble2->ph_adjustment No is_soluble2->success Yes is_soluble3 Is it soluble? ph_adjustment->is_soluble3 is_soluble3->success Yes consult Consult further literature or consider derivatization is_soluble3->consult No

Caption: A decision-making workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 6-Bromothiazolo[4,5-b]pyridine-2-thiol?

Based on its chemical structure, 6-Bromothiazolo[4,5-b]pyridine-2-thiol is expected to have low solubility in water and nonpolar organic solvents. Its fused heterocyclic ring system contributes to a rigid structure with a relatively high melting point, which often correlates with poor solubility. The presence of the thiol group and nitrogen atoms provides sites for hydrogen bonding, suggesting that polar aprotic solvents are the most promising for achieving significant solubility. Similar heterocyclic compounds often exhibit moderate solubility in solvents like DMSO and DMF.[1]

Q2: How should I prepare a stock solution and determine the solubility of this compound?

Authoritative Grounding & Comprehensive References: The following protocol is a standard method for determining the solubility of a compound in a given solvent. It is crucial to use accurate measurements to ensure the reliability of your stock solution concentration.

Experimental Protocol for Solubility Determination and Stock Solution Preparation:

  • Weigh the Compound: Accurately weigh a known amount of 6-Bromothiazolo[4,5-b]pyridine-2-thiol (e.g., 5 mg) into a clean vial.

  • Initial Solvent Addition: Add a small, precise volume of your chosen solvent (e.g., 100 µL) to the vial. This would make a 50 mg/mL mixture.

  • Vortex and Observe: Vortex the vial for 1-2 minutes. If the compound dissolves completely, the solubility is at least 50 mg/mL.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another known volume of solvent (e.g., 100 µL) to dilute the mixture (now 25 mg/mL). Repeat the vortexing and observation.

  • Repeat until Dissolved: Continue adding solvent in precise increments until the compound is fully dissolved. The concentration at this point is the approximate solubility.

  • Confirmation of a Saturated Solution: To confirm you have a saturated solution, you can analyze the clear supernatant using HPLC or UV-Vis spectroscopy against a standard calibration curve.[2]

  • Stock Solution Preparation: Once you have determined the solubility, you can prepare a stock solution at a concentration slightly below the saturation point to ensure it remains stable during storage.

  • Storage: Based on supplier recommendations, store the stock solution sealed at 2-8°C.[3]

Q3: Are there any incompatible solvents or conditions I should be aware of?

The thiol group can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of a disulfide-linked dimer. While this may not be a major issue in many common solvents, it is something to be aware of, particularly if your experiments are sensitive to the presence of such impurities. It is good practice to use fresh, high-purity solvents and to store solutions of the compound protected from light and air where possible.

Q4: How does the thiol/thione tautomerism of 6-Bromothiazolo[4,5-b]pyridine-2-thiol affect its solubility?

The 2-mercaptopyridine moiety of your molecule can exist in two tautomeric forms: the thiol form and the thione form.[4] The equilibrium between these two forms can be influenced by the solvent. In general, the thione form is more polar and may be favored in more polar solvents, potentially influencing solubility. This is an intrinsic property of the molecule that contributes to its overall solubility characteristics.

References

  • Demchuk, I., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 225-234. Retrieved from [Link]

  • Demchuk, I., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. Retrieved from [Link]

  • Abumohsen, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(18), 5649. Retrieved from [Link]

  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • Chaban, T., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15(1), 1-8. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 2(3), 1-10. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?. Journal of Pharmaceutical Sciences, 101(8), 2531-2554. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. 13(3), 1-12. Retrieved from [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 17(3), 3-10. Retrieved from [Link]

  • Lee, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(12), 2296. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans). Retrieved from [Link]

Sources

Thiazole Ring Synthesis: A Technical Support Center for Navigating Side Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole synthesis and encountering challenges with side product formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

This center is structured as a dynamic resource, moving from frequently asked questions that provide a foundational understanding to in-depth troubleshooting guides for specific, challenging scenarios you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazole ring?

A: The three most established and widely utilized methods for thiazole ring synthesis are the Hantzsch, Cook-Heilbron, and Gabriel syntheses.

  • Hantzsch Thiazole Synthesis: This is arguably the most common method, involving the condensation of an α-haloketone with a thioamide-containing species (like thioamides, thiourea, or thiosemicarbazones).[1] Its popularity stems from its versatility and the commercial availability of a wide range of starting materials.

  • Cook-Heilbron Thiazole Synthesis: This method produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under generally mild conditions.

  • Gabriel Thiazole Synthesis: This approach involves the cyclization of an α-acylaminoketone using a strong thiating agent, most commonly phosphorus pentasulfide (P₄S₁₀), to form 2,5-disubstituted thiazoles.

While effective, all these methods can be prone to side reactions, leading to reduced yields and purification challenges.[2]

Q2: I'm performing a Hantzsch synthesis with a substituted thiourea and getting a mixture of products. What is happening?

A: You are likely observing the formation of a constitutional isomer. When using an N-substituted thiourea or thioamide, the initial alkylation by the α-haloketone can occur at either the sulfur atom (S-alkylation) or a nitrogen atom (N-alkylation). These two pathways lead to different final products.

  • Desired Pathway (S-Alkylation): The nucleophilic sulfur of the thioamide attacks the α-carbon of the haloketone. Subsequent intramolecular cyclization and dehydration yield the desired 2-(substituted-amino)thiazole.

  • Side Reaction Pathway (N-Alkylation): A nitrogen atom of the substituted thiourea acts as the nucleophile. The subsequent cyclization and dehydration result in the formation of a 3-substituted-2-iminothiazoline (also known as a 2-imino-2,3-dihydrothiazole), an isomer of your target molecule.[3]

The reaction conditions, particularly pH, play a crucial role in determining the regioselectivity of this reaction.

Troubleshooting Guide: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a workhorse for thiazole formation, but its apparent simplicity can mask several competing reaction pathways. This section addresses the most common issues encountered during this synthesis.

Problem 1: Low yield and formation of an isomeric byproduct when using N-substituted thioureas.

Causality: As introduced in the FAQs, the primary cause is a loss of regioselectivity, leading to a competition between S-alkylation (desired) and N-alkylation (undesired). Standard neutral or slightly basic conditions strongly favor the desired S-alkylation pathway. However, acidic conditions can protonate the more basic sulfur atom, reducing its nucleophilicity and allowing the less basic nitrogen to compete in the initial attack, leading to the 3-substituted-2-iminothiazoline byproduct.[3]

Visualizing the Competing Pathways:

Hantzsch_Side_Reaction Reagents α-Haloketone + N-Substituted Thiourea S_Alk S-Alkylation Intermediate Reagents->S_Alk S-Attack (Neutral pH) N_Alk N-Alkylation Intermediate Reagents->N_Alk N-Attack (Acidic pH) Product Desired Product 2-(Substituted-amino)thiazole S_Alk->Product Cyclization & Dehydration Byproduct Isomeric Byproduct 3-Substituted-2-iminothiazoline N_Alk->Byproduct Cyclization & Dehydration

Caption: Competing S-alkylation and N-alkylation pathways in Hantzsch synthesis.

Troubleshooting & Optimization Protocol:

  • pH Control is Critical:

    • Action: Avoid acidic conditions. If your α-haloketone starting material is stabilized with an acid (e.g., HBr), neutralize it carefully before adding the thioamide, or run the reaction in the presence of a non-nucleophilic base like sodium carbonate or triethylamine.

    • Rationale: Maintaining a neutral or slightly basic environment ensures the sulfur atom of the thioamide remains the most potent nucleophile, directing the reaction towards the desired S-alkylation pathway.[3]

  • Solvent Choice:

    • Action: Use a polar protic solvent like ethanol or methanol. These solvents can facilitate the proton transfers necessary for the reaction cascade while favoring the desired mechanism under neutral conditions.[4]

    • Rationale: The choice of solvent can influence the relative nucleophilicity of the sulfur and nitrogen atoms. Alcohols are standard and generally provide good results for the intended pathway.

  • Temperature Management:

    • Action: Run the reaction at a moderate temperature (e.g., refluxing ethanol, ~78°C). Avoid excessively high temperatures.

    • Rationale: While heat is required to overcome the activation energy for cyclization and dehydration, excessive heat can promote side reactions and decomposition of starting materials or intermediates.

Data Snapshot: Impact of Acidity on Isomer Formation

The following table, adapted from data on the reaction of N-methylthiourea with chloroacetone, illustrates how increasing acidity dramatically shifts the product distribution towards the undesired iminothiazoline isomer.[3]

Reaction Conditions2-(Methylamino)-4-methylthiazole (Desired) Yield2-Imino-3,4-dimethyl-2,3-dihydrothiazoline (Byproduct) Yield
Ethanol, Reflux (Neutral)High (Predominant Product)Low to None
1M HCl in Ethanol~50%~50%
10M HCl in Ethanol (80°C)~27%~73%

Purification Strategy:

If a mixture of isomers is formed, separation can be challenging due to similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is the most common method. The separation may require testing various solvent systems to achieve adequate resolution.

  • Recrystallization: If one isomer is significantly more abundant, fractional recrystallization may be attempted from a suitable solvent system.

Problem 2: A significant amount of a dark, tarry substance is forming, and my desired product yield is very low.

Causality: This issue often points to the decomposition of the α-haloketone starting material. α-Haloketones can be unstable and undergo self-condensation or polymerization, especially in the presence of base or heat.[5] One potential side product from the self-reaction of two α-haloketone molecules is a 1,4-dithiin, though other complex polymeric materials are also common.

Visualizing the Self-Condensation Pathway:

Haloketone_Dimerization HK1 α-Haloketone (Molecule 1) Enolate Enolate Intermediate HK1->Enolate Base HK2 α-Haloketone (Molecule 2) Dimer Diketone Intermediate Enolate->HK2 Nucleophilic Attack Byproduct Complex Byproducts (e.g., Dithiins, Polymers) Dimer->Byproduct Further Reactions (e.g., with Thio-source)

Caption: Potential pathway for α-haloketone self-condensation.

Troubleshooting & Optimization Protocol:

  • Check Starting Material Quality:

    • Action: Ensure the α-haloketone is pure and not discolored. If it is old or appears degraded, purify it by recrystallization or distillation before use.

    • Rationale: α-Haloketones are lachrymatory and can degrade on storage. Starting with pure materials is the single most important step in avoiding decomposition-related side products.[5]

  • Control Order of Addition:

    • Action: Add the α-haloketone slowly to the solution of the thioamide, rather than the other way around. If using a base, add the base last or in portions.

    • Rationale: This strategy ensures that the α-haloketone is always present in low concentration relative to the thioamide, favoring the desired bimolecular reaction over the undesired self-condensation.

  • Optimize Temperature and Reaction Time:

    • Action: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid prolonged heating.

    • Rationale: Overheating or extending the reaction time unnecessarily increases the likelihood of decomposition and polymerization.

FAQs & Troubleshooting for Other Syntheses

Q3: My Gabriel synthesis is giving a very low yield. What are the likely issues?

A: The Gabriel synthesis uses harsh reagents, primarily phosphorus pentasulfide (P₄S₁₀), which is both a thiating agent and a powerful dehydrator. Low yields are often associated with:

  • Incomplete Thionation: The conversion of the amide carbonyl to a thioamide is a critical step. If this process is inefficient, the subsequent cyclization will not occur. Ensure the P₄S₁₀ is fresh and used in sufficient stoichiometric amounts.

  • Thermal Decomposition: The reaction often requires high temperatures (e.g., 170°C), which can lead to the decomposition of the starting material or the desired thiazole product.

  • Side Reactions with P₄S₁₀: Phosphorus pentasulfide can promote a variety of side reactions beyond simple thionation, leading to a complex mixture of byproducts that can be difficult to separate.[2]

Troubleshooting Steps:

  • Use Lawesson's Reagent: Consider replacing P₄S₁₀ with Lawesson's reagent. It is more soluble in organic solvents and often performs thionation reactions under milder conditions with fewer side products.

  • Solvent Choice: High-boiling, inert solvents like toluene or xylene are typically used. Ensure your solvent is anhydrous, as water will rapidly decompose the thiating agent.

  • Temperature Control: Carefully control the reaction temperature and monitor by TLC to avoid unnecessary heating after the reaction has reached completion.

References

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help ASAP (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Oprea, C. I., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]

  • Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 256-271. [Link]

  • Centurion University of Technology and Management. THIAZOLE Courseware. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Asif, M. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Pest-Limiting Sciences, 13(2), 69-82. [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

Sources

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this robust reaction for the synthesis of thiazole-containing compounds, a crucial scaffold in numerous pharmaceuticals.[1] Here, we move beyond simple protocols to address the nuances of reaction optimization and troubleshoot common experimental challenges you may encounter.

The Hantzsch Thiazole Synthesis: A Foundational Overview

The Hantzsch thiazole synthesis, a classic condensation reaction dating back to the late 19th century, remains a highly reliable and high-yielding method for creating thiazole rings.[2] The core transformation involves the reaction of an α-haloketone with a thioamide.[3] The reaction's prevalence stems from its simplicity, use of readily available starting materials, and the stability of the resulting aromatic thiazole product.[2]

The Underlying Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting and optimization. The process occurs in a well-established sequence:

  • S-Alkylation: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This step is a classic SN2 reaction, displacing the halide and forming an isothioamide salt intermediate.[2][3]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This key step forms the five-membered heterocyclic ring.[2]

  • Dehydration: The resulting cyclic intermediate, a thiazoline alcohol, readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, yielding the stable, aromatic thiazole ring.

Here is a visualization of the accepted reaction pathway:

Hantzsch_Mechanism Start α-Haloketone + Thioamide Intermediate1 Isothioamide Salt (S-Alkylation Intermediate) Start->Intermediate1 1. S-Alkylation (SN2) Intermediate2 Cyclic Thiazoline Alcohol (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product Substituted Thiazole Intermediate2->Product 3. Dehydration (-H2O)

Caption: The Hantzsch thiazole synthesis mechanism.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of the Hantzsch synthesis.

Q1: What are the most common starting materials for this reaction?

The reaction classically employs an α-haloketone (where the halogen is typically bromine or chlorine) and a thioamide .[3] For the synthesis of widely used 2-aminothiazoles, thiourea is the most common thioamide partner.[2] Substituted thioureas and other thioamides can be used to generate diverse thiazole derivatives.

Q2: How do I select the optimal solvent for my reaction?

Solvent choice is a critical parameter for optimization.

  • Alcohols (Ethanol, Methanol): These are the most frequently used solvents. They effectively dissolve the starting materials and are suitable for heating to reflux, which is often required.[2][4]

  • Ethanol/Water Mixtures: Green chemistry approaches have shown that an ethanol/water mixture can be highly effective, sometimes providing higher yields than alcohol alone.[1][5]

  • Solvent-Free Conditions: For certain substrates, the reaction can be run neat (solvent-free), which is an environmentally friendly option that can proceed very rapidly.[6]

  • Aprotic Solvents (Acetonitrile, 1,4-Dioxane): These are used less commonly but can be beneficial for specific substrates, particularly when solubility in alcohols is an issue.[4]

Q3: Is a catalyst required for the Hantzsch synthesis?

The traditional Hantzsch synthesis is often performed without an external catalyst.[6] The reaction generates an acid (HX) in situ, which can catalyze the final dehydration step. However, modern variations have employed catalysts to improve efficiency and environmental friendliness:

  • Heterogeneous Acid Catalysts: Catalysts like silica-supported tungstosilicic acid have been shown to promote the reaction efficiently, allowing for easy recovery and reuse.[1][5]

  • Acidic Conditions: While the reaction can be run under explicitly acidic conditions (e.g., using HCl), this can alter the product outcome, especially with substituted thioureas, potentially leading to a mixture of isomers.[7]

Q4: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting materials (α-haloketone and thioamide). The reaction is complete when the limiting reagent spot (usually the α-haloketone) has been consumed and a new, more polar spot corresponding to the thiazole product appears.[2]

Q5: Are there modern alternatives to conventional heating?

Yes. To reduce reaction times and potentially improve yields, consider these energy sources:

  • Microwave Irradiation: This technique can dramatically shorten reaction times from hours to minutes.[4][8]

  • Ultrasonic Irradiation: Sonication is another green chemistry approach that can promote the reaction, often at room temperature, minimizing thermal degradation of sensitive substrates.[5]

Troubleshooting Guide

Even robust reactions can present challenges. This guide addresses specific issues in a question-and-answer format to help you diagnose and solve them.

Q1: My reaction yield is disappointingly low. What are the likely causes?

A low yield in a typically high-yielding reaction points to several potential issues.

  • Cause A: Reagent Purity & Stability: α-haloketones can be lachrymatory and unstable over long-term storage. Impure or degraded starting material is a primary cause of low yields.

    • Solution: Verify the purity of your α-haloketone by NMR or melting point before use. If it's old, consider re-purifying it or using a fresh bottle.

  • Cause B: Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Use TLC to confirm the consumption of the limiting reagent. A switch to microwave heating can often drive the reaction to completion quickly.[4]

  • Cause C: Incorrect Stoichiometry: The reaction proceeds in a 1:1 ratio. Using the incorrect equivalents can leave starting material behind and lower the theoretical yield.

    • Solution: Carefully check your calculations. It is common practice to use a slight excess (e.g., 1.5 equivalents) of the thioamide component, as it is often inexpensive and can help drive the reaction forward.[2]

  • Cause D: Suboptimal Work-up: The thiazole product is often protonated in the acidic reaction mixture, rendering it soluble. If the neutralization step is incomplete, the product will not precipitate and will be lost.

    • Solution: During work-up, pour the cooled reaction mixture into a basic solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[2] Check the pH with litmus paper to ensure it is neutral or slightly basic to induce full precipitation of the neutral product.[3]

Q2: I've isolated my product, but it's impure. How can I purify it?

  • Problem: Contamination with salts. The work-up procedure often involves neutralization, which creates salts.

    • Solution: After filtering the crude product, wash it thoroughly with deionized water to remove any inorganic salts.[2]

  • Problem: Contamination with unreacted starting materials.

    • Solution: Recrystallization is a highly effective method for purifying solid products. Ethanol is a common and effective solvent for recrystallizing thiazoles.[8] If the product is insoluble in common organic solvents, washing with a solvent that dissolves the starting materials but not the product can be effective.[4] For very challenging separations, column chromatography may be required.

Q3: My reaction with a substituted thiourea produced a mixture of isomers. How can I achieve regioselectivity?

  • Cause: When using an N-monosubstituted thiourea, two different nitrogen atoms can potentially perform the cyclization, leading to a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.

    • Solution: This regioselectivity is highly dependent on the reaction's pH.

      • For 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent like ethanol without any added acid. Neutral conditions almost exclusively yield this isomer.[7]

      • For 3-substituted 2-imino-2,3-dihydrothiazoles: Running the reaction under strongly acidic conditions (e.g., in an ethanol/HCl mixture) favors the formation of this isomer.[7]

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IsomerMix Mixture of Isomers Start->IsomerMix CheckPurity Verify Reagent Purity (esp. α-haloketone) LowYield->CheckPurity OptimizeConditions Increase Time / Temp (Monitor by TLC) LowYield->OptimizeConditions CheckWorkup Ensure Complete Neutralization (pH check) LowYield->CheckWorkup Wash Wash with Water (Removes Salts) ImpureProduct->Wash Control_pH Adjust Reaction pH (Neutral vs. Acidic) IsomerMix->Control_pH Result Optimized Reaction CheckPurity->Result OptimizeConditions->Result CheckWorkup->Result Recrystallize Recrystallize (e.g., from Ethanol) Wash->Recrystallize Recrystallize->Result Control_pH->Result

Caption: A general workflow for troubleshooting common issues.

Data-Driven Optimization

Optimizing reaction conditions is key to achieving the best results. The following table, adapted from literature data, illustrates how solvent and time can impact yield in a microwave-assisted synthesis.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Ethanol90-1201579
2Ethanol90-1203085
3Methanol901571
4Methanol 90 30 95
5Acetonitrile90-1001581
Data adapted from a study on microwave-assisted Hantzsch synthesis.[4]

As shown, doubling the reaction time from 15 to 30 minutes significantly increased the yield in both ethanol and methanol, with methanol providing the highest yield of 95% under these conditions.[4]

Standard Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a reliable, step-by-step method for a standard Hantzsch synthesis.[2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Solvent Addition: Add methanol to the flask (approx. 10 mL per 5 mmol of the limiting reagent).

  • Heating: Heat the mixture to reflux with vigorous stirring. A typical reaction time is 30-60 minutes. Monitor the reaction progress by TLC.

  • Cooling: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the methanol used). Stir the mixture. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts and impurities.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry, or dry it in a desiccator.

  • Analysis: Determine the mass and calculate the percent yield. Confirm the product's identity and purity via melting point, NMR, and TLC analysis.

References

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48, 437-440. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Gouasmia, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 105. Available at: [Link]

  • Prajapati, N. B., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gouasmia, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1). Available at: [Link]

  • Ayati, A., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc, 2015(6), 263-275. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Kinase Inhibitory Activity of 6-Bromothiazolo[4,5-b]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a paramount objective.[1][2] The thiazole and fused thiazolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of several clinically successful kinase inhibitors, such as Dasatinib, by effectively interacting with the ATP-binding site of kinases.[2][3][4]

This guide focuses on a specific molecule from this class: 6-Bromothiazolo[4,5-b]pyridine-2-thiol . While structurally promising, its biological activity remains to be robustly characterized. The purpose of this document is to provide a comprehensive, experimentally-grounded framework for validating its kinase inhibitory activity. We will move beyond a simple protocol, delving into the causal logic behind experimental design, the establishment of self-validating assays through rigorous controls, and a comparative analysis against established inhibitors. This guide is intended for researchers in drug discovery and chemical biology seeking to rigorously profile novel small molecules.

Pillar 1: Strategic Experimental Design

The initial validation of a novel compound is not merely about generating a number; it's about building a case for its specific biological activity. Our experimental design is therefore tiered, beginning with a broad survey and progressively focusing on detailed characterization.

Causality of Target Selection: Casting a Wide Net

Given that the thiazolopyridine scaffold has been associated with the inhibition of various kinases, including Phosphoinositide 3-kinases (PI3K) and c-KIT, a broad initial screening is the most logical starting point.[5][6] Commencing with a narrow, pre-supposed target risks "target-fixation" and overlooks potential novel activities or critical off-target effects that could lead to toxicity.

Recommended Action: A large-scale kinase panel screening (e.g., >250 kinases) is the foundational step.[7][8] This provides a panoramic view of the compound's activity across the human kinome, identifying primary targets and potential liabilities simultaneously. For this guide, we will hypothesize that such a screen identifies PI3Kα as a primary "hit" and proceed with a focused validation strategy against this target.

The Trustworthiness Mandate: Self-Validating Assay Systems

Every experiment must be a self-validating system. This is achieved through the judicious selection of controls, which provide the necessary context to interpret the activity of our test compound.[9]

  • Vehicle Control (Negative Control): The solvent used to dissolve the compound (typically 100% DMSO) must be run in all assays at the same final concentration.[10] This establishes the baseline 0% inhibition level and ensures that the vehicle itself has no effect on kinase activity.

  • Known Potent Inhibitor (Positive Control): To validate the assay's performance and provide a benchmark for potency, a well-characterized inhibitor of the target kinase is essential.[11] For PI3Kα, Alpelisib (BYL719) , an FDA-approved inhibitor, serves as an ideal positive control.[8]

  • Comparator Compounds: To build a true comparison guide, we will include other relevant inhibitors. For our hypothetical PI3Kα validation, we will compare our test compound not only to Alpelisib but also to Taselisib (GDC-0032) , another well-known PI3Kα inhibitor.

Pillar 2: Detailed Methodologies for In Vitro Validation

Following the identification of a primary target from a broad screen, the next step is to quantify the compound's potency through dose-response studies to determine its half-maximal inhibitory concentration (IC50).

Assay of Choice: ADP-Glo™ Luminescence-Based Kinase Assay

We will employ the ADP-Glo™ Kinase Assay, a robust and highly sensitive method for measuring kinase activity.[1]

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the presence of an inhibitor, kinase activity decreases, leading to less ADP production. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal. This luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[1][12] This technology is advantageous as it is non-radioactive, compatible with a wide range of ATP concentrations, and shows less interference from fluorescent compounds compared to fluorescence-based methods.[12]

Experimental Workflow for Kinase Inhibition Validation

The overall process follows a logical progression from broad screening to specific potency determination.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Potency & Selectivity Compound 6-Bromothiazolo[4,5-b] pyridine-2-thiol Screen Broad Kinase Panel Screen (>250 Kinases, e.g., at 10 µM) Compound->Screen Test Compound Hit_List Generate Hit List (% Inhibition > 50%) Screen->Hit_List Data Analysis Select_Kinase Select Primary Hit Kinase (e.g., PI3Kα) Hit_List->Select_Kinase Prioritize Target Dose_Response Dose-Response Assay (e.g., ADP-Glo™) Select_Kinase->Dose_Response Assay Setup IC50 Calculate IC50 Value Dose_Response->IC50 Data Plotting & Fitting Compare Compare with Controls (Alpelisib, Taselisib) IC50->Compare Contextualize Potency

Caption: Tiered workflow for kinase inhibitor validation.

Step-by-Step Protocol: PI3Kα Inhibition Assay using ADP-Glo™

This protocol is designed for a 384-well plate format.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Bromothiazolo[4,5-b]pyridine-2-thiol, Alpelisib, and Taselisib in 100% DMSO.

    • Perform a serial dilution series in DMSO to create source plates. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will result in a final assay concentration range from approximately 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add the following components to a final volume of 5 µL:

      • 2.5 µL of 2x Kinase/Substrate Mix: Contains recombinant PI3Kα enzyme and its substrate (e.g., PIP2) in kinase reaction buffer. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

      • 0.05 µL of Compound Solution: Transfer compounds from the prepared source plates. For controls, add 0.05 µL of 100% DMSO (0% inhibition) or a known inhibitor at a concentration that gives >90% inhibition (100% inhibition).

    • Briefly centrifuge the plate and pre-incubate at room temperature for 15 minutes. This allows the compound to bind to the kinase before initiating the reaction.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of 2x ATP Solution . The final ATP concentration should be set at its Michaelis-Menten constant (Km) for PI3Kα to ensure that the resulting IC50 values are comparable across different studies and are not skewed by ATP competition.[13]

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and high-concentration positive control (100% inhibition) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Pillar 3: Comparative Data and Biological Context

The ultimate goal is to understand how 6-Bromothiazolo[4,5-b]pyridine-2-thiol performs relative to established standards.

Comparative Performance Data (Hypothetical)

The table below presents a hypothetical outcome of our validation study, comparing the potency of our test compound against established PI3Kα inhibitors.

CompoundPrimary Target(s)IC50 for PI3Kα (nM)Notes
6-Bromothiazolo[4,5-b]pyridine-2-thiol PI3Kα (Hypothesized)85Potent inhibitor, warrants further investigation into isoform selectivity and cellular activity.
Alpelisib (Positive Control) PI3Kα5Confirms assay validity. Provides a benchmark for high-potency inhibition.[8]
Taselisib (Comparator) PI3Kα, PI3Kδ, PI3Kγ1.1A pan-PI3K inhibitor, useful for comparing against a less selective compound.
Staurosporine (Broad-Spectrum Control) >200 kinases20Often used as a general kinase inhibitor control; its activity here would confirm the general responsiveness of the kinase.
Biological Context: The PI3K/AKT Signaling Pathway

Understanding where the target kinase acts is crucial for interpreting the potential downstream effects of its inhibition. PI3K is a critical node in a major signaling pathway that regulates cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Effects (Cell Growth, Survival) AKT->Downstream Inhibitor 6-Bromothiazolo[4,5-b]pyridine-2-thiol Alpelisib, Taselisib Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for validating the kinase inhibitory activity of a novel compound, 6-Bromothiazolo[4,5-b]pyridine-2-thiol. By integrating broad-panel screening with focused, controlled dose-response assays, we can confidently determine its potency and primary targets. The hypothetical data presented positions this compound as a potent PI3Kα inhibitor worthy of further study.

The logical next steps in its development would include:

  • Selectivity Profiling: Assessing its activity against other PI3K isoforms (β, δ, γ) to determine its selectivity profile.

  • Cell-Based Assays: Confirming its ability to inhibit the PI3K pathway in a cellular context, for example, by measuring the phosphorylation of the downstream substrate AKT.

  • Mechanism of Action Studies: Determining if the compound is an ATP-competitive inhibitor, which is common for this scaffold.

By following this structured and comparative approach, researchers can build a robust data package that clearly defines the biochemical activity of new chemical entities, paving the way for their potential development as therapeutic agents.

References

  • BMG LABTECH. (2020). Kinase assays.
  • Al-Ostoot, F. H., et al. (2024).
  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry. [Link]

  • Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Bavec, A., et al. (2020). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Wang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]

  • Kim, J. S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Matić, S., et al. (2021). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Chemistry & Biodiversity. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]

  • Raghavan, S. (2013). In vitro Kinase Assay-Band in negative control?. ResearchGate. [Link]

  • Bouissane, L., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Tojo, E., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). [Link]

Sources

A Senior Application Scientist's Guide to Confirming c-KIT Target Engagement: A Comparative Analysis of Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

The receptor tyrosine kinase c-KIT (also known as CD117) is a critical proto-oncogene that governs essential cellular processes, including proliferation, survival, differentiation, and migration.[1][2][3] Its role is paramount in hematopoiesis, melanogenesis, and gametogenesis.[2][3] Aberrant c-KIT activity, often driven by gain-of-function mutations, is a key oncogenic driver in various malignancies, most notably gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis.[1][2][3][4] This makes c-KIT a highly attractive and validated target for therapeutic intervention with small molecule inhibitors and monoclonal antibodies.[2]

Confirming that a therapeutic agent directly interacts with and modulates the activity of its intended target is a cornerstone of modern drug discovery. This process, known as target engagement, provides crucial evidence linking a compound's molecular mechanism to its biological effect. For researchers developing c-KIT inhibitors, robust and reliable assays to quantify target engagement are indispensable.

This guide provides an in-depth comparison of the principal biochemical and cellular methodologies used to confirm c-KIT target engagement. We will delve into the underlying principles, provide field-proven experimental workflows, and discuss the strategic rationale behind choosing one assay format over another, empowering you to select the most appropriate method for your research objectives.

The c-KIT Signaling Cascade: A Visual Overview

Upon binding its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation event serves as a docking site for various downstream signaling proteins, activating multiple pathways that drive cellular responses.[5][6] Understanding this cascade is fundamental to designing and interpreting target engagement assays, as many techniques measure either the direct inhibition of the kinase activity or the modulation of these downstream events.

cKIT_Signaling_Pathway c-KIT Signaling Pathway Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS PLCG PLCγ cKIT->PLCG JAK JAK cKIT->JAK SRC SRC Family Kinases cKIT->SRC SCF SCF Ligand SCF->cKIT Binding & Dimerization AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PLCG->Proliferation STAT STAT JAK->STAT STAT->Proliferation SRC->Proliferation

Caption: Ligand binding induces c-KIT dimerization and autophosphorylation, activating key downstream pathways.

Category 1: Biochemical Assays - Measuring Direct Kinase Activity

Biochemical assays are performed in a cell-free environment using purified, recombinant c-KIT enzyme. The primary objective is to measure the direct transfer of a phosphate group from ATP to a substrate, and how this process is affected by an inhibitor. These assays are fundamental for initial high-throughput screening (HTS), determining inhibitor potency (IC50), and understanding the mechanism of action.

Radiometric Assays: The Gold Standard

Principle: This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a protein or peptide substrate.[7][8] The amount of radioactivity transferred is directly proportional to kinase activity.

Why it's the Gold Standard: Radiometric assays are highly sensitive and versatile, compatible with virtually any kinase and substrate without requiring specific antibodies or modified components.[9] This direct measurement approach is less prone to artifacts from compound fluorescence or light scattering, providing a robust and unambiguous readout of enzymatic activity.

Experimental Workflow:

Radiometric_Workflow Radiometric Kinase Assay Workflow Start 1. Reaction Setup (c-KIT, Substrate, Inhibitor) Initiate 2. Initiate Reaction (Add [γ-³²P]ATP) Start->Initiate Incubate 3. Incubate (e.g., 30 min at RT) Initiate->Incubate Stop 4. Stop Reaction (e.g., Add Phosphoric Acid) Incubate->Stop Capture 5. Capture Substrate (Phosphocellulose paper) Stop->Capture Wash 6. Wash (Remove free [γ-³²P]ATP) Capture->Wash Detect 7. Detect (Scintillation Counting) Wash->Detect

Caption: Workflow for a typical radiometric kinase activity assay.

Detailed Protocol:

  • Reaction Preparation: In a microplate, add 10 µL of kinase buffer, 5 µL of the test inhibitor (at various concentrations), and 5 µL of the c-KIT enzyme/substrate mixture.

  • Initiation: Start the reaction by adding 5 µL of [γ-³²P]ATP solution.

  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.

  • Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

Luminescence-Based Assays (e.g., ADP-Glo™)

Principle: These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[1] In the ADP-Glo™ format, remaining ATP is first depleted. Then, ADP is converted back to ATP, which is used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[1]

Why it's a Strong Alternative: Luminescence assays offer a non-radioactive, homogeneous ("mix-and-read") format with high sensitivity and a broad dynamic range.[7][10] They are well-suited for HTS. The use of high initial ATP concentrations can also help identify non-ATP-competitive inhibitors.[10]

Detailed Protocol (based on ADP-Glo™):

  • Kinase Reaction: Set up the kinase reaction in a 96- or 384-well plate containing c-KIT enzyme, substrate, ATP, and the test inhibitor. Incubate for the desired time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[1]

  • Measure Luminescence: Record the luminescent signal using a plate reader. The signal intensity correlates positively with c-KIT activity.[1]

Fluorescence-Based Assays (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology that measures the proximity of two molecules.[11] In a kinase assay context, a biotinylated substrate and a phospho-specific antibody are used. The antibody is labeled with a donor fluorophore (e.g., Europium), and streptavidin is labeled with an acceptor fluorophore. When the substrate is phosphorylated by c-KIT, the antibody binds, bringing the donor and acceptor into close proximity and allowing energy transfer to occur, which generates a specific light signal.[12][13]

Why it's Chosen for HTS: TR-FRET assays are homogeneous, highly sensitive, and less susceptible to interference from fluorescent compounds than standard fluorescence assays due to the time-resolved detection.[14][15] This makes them exceptionally well-suited for screening large compound libraries.

Experimental Workflow:

TRFRET_Workflow TR-FRET Kinase Assay Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Detection Kinase c-KIT Substrate Biotin-Substrate ATP ATP Inhibitor Inhibitor pSubstrate Phospho-Substrate Eu_Ab Eu-Antibody (Donor) pSubstrate->Eu_Ab Binding SA_Acceptor SA-Acceptor pSubstrate->SA_Acceptor Binding Signal Step 3: Excitation & Signal TR-FRET Signal Generated cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step1->cluster_step2 Incubate cluster_step2->Signal

Caption: Principle of a TR-FRET based assay for kinase activity.

Detailed Protocol:

  • Kinase Reaction: Perform the kinase reaction in a low-volume 384-well plate with c-KIT, a biotinylated peptide substrate, ATP, and test compounds. Incubate as required.

  • Stop and Detect: Terminate the reaction by adding a stop/detection buffer containing EDTA, a Europium-labeled anti-phospho-substrate antibody, and an acceptor-fluorophore-labeled streptavidin.

  • Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read Plate: Measure the time-resolved fluorescence signal on a compatible plate reader, calculating the ratio of acceptor to donor emission.

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a bead-based, no-wash immunoassay.[16] For a c-KIT kinase assay, a biotinylated substrate is captured by Streptavidin-coated "Donor" beads, and a phospho-specific antibody recognizes the phosphorylated substrate, which is in turn captured by an anti-species antibody on "Acceptor" beads. When the substrate is phosphorylated, the beads are brought into proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm.[16]

Why it's a Powerful Method: This technology is extremely sensitive due to the signal amplification cascade, allowing for the use of very low concentrations of reagents.[17] Its homogeneous format is ideal for automation and HTS.[16][17]

Detailed Protocol:

  • Kinase Reaction: In a suitable microplate, incubate the c-KIT enzyme, biotinylated substrate, ATP, and test compound.

  • Detection: Add a mixture of Streptavidin Donor beads and Acceptor beads conjugated with the detection antibody.

  • Incubation: Incubate the plate in the dark (e.g., for 60 minutes at room temperature) to allow for binding.

  • Signal Reading: Read the plate on an Alpha-enabled plate reader.

Comparison of Biochemical Assays

FeatureRadiometric AssayADP-Glo™ (Luminescence)TR-FRETAlphaLISA®
Principle Measures ³²P incorporationMeasures ADP productionProximity-based FRETProximity-based energy transfer
Throughput Low to MediumHighHighHigh
Sensitivity Very HighHighHighVery High
Reagents Radioactive ATPSpecific luciferase/enzymesLabeled antibodies/tracersSpecific beads/antibodies
Advantages "Gold standard", universal[7]Homogeneous, broad range[1]Homogeneous, low interference[14]Very high sensitivity, HTS-friendly[17]
Limitations Radioactive waste, safety[7]Enzyme interference, cost[7]Requires specific antibodies[7]Potential for bead-related artifacts
Best For Orthogonal validation, MoAHTS, potency determinationLarge library HTSLow-concentration enzyme assays

Category 2: Cellular Assays - Confirming Target Engagement in a Biological Context

While biochemical assays are essential for measuring direct enzymatic inhibition, they lack biological context. They cannot tell you if a compound can enter a cell, engage with its target in the complex cellular milieu, and exert its effect. Cellular target engagement assays bridge this critical gap.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18] The binding of a compound to its target protein, c-KIT, generally increases the protein's stability, making it more resistant to heat-induced denaturation.[18]

Why it's a Definitive Proof of Engagement: CETSA provides direct evidence of a physical interaction between the drug and c-KIT inside a living cell, without any need for modifying the compound or the protein.[19][20] It is an invaluable tool for validating that a compound reaches and binds to its intended target in a physiological environment.

Experimental Workflow:

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start 1. Cell Treatment (Intact cells + Inhibitor) Heat 2. Heating (Apply temperature gradient) Start->Heat Lyse 3. Cell Lysis Heat->Lyse Separate 4. Separate Fractions (Centrifugation) Lyse->Separate Collect 5. Collect Supernatant (Soluble protein) Separate->Collect Detect 6. Detect c-KIT (Western Blot, ELISA, etc.) Collect->Detect

Caption: General workflow for performing a CETSA experiment.

Detailed Protocol:

  • Compound Treatment: Treat intact cells with the test compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[19]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) to denature unstable proteins.[21]

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or detergents).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured c-KIT) from the precipitated, denatured proteins by high-speed centrifugation.[21]

  • Detection: Analyze the amount of soluble c-KIT remaining in the supernatant at each temperature point using a method like Western Blot, ELISA, or AlphaLISA. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[18]

NanoBRET™ Target Engagement Assay

Principle: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[22] The target protein, c-KIT, is fused to a highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the c-KIT active site is added (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that enters the cell and binds to c-KIT will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[22]

Why it's a Powerful Quantitative Method: NanoBRET provides a quantitative, real-time readout of compound binding affinity and residence time in living cells.[22] It is highly sensitive and can be formatted for high-throughput applications, making it ideal for detailed structure-activity relationship (SAR) studies in a cellular context.

Detailed Protocol:

  • Cell Preparation: Transfect cells to express the c-KIT-NanoLuc® fusion protein and plate them in a 96- or 384-well assay plate.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET® tracer and the NanoLuc® substrate to all wells.

  • Incubation: Incubate at 37°C for a period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Measure BRET Signal: Simultaneously measure the light emission from the donor (luciferase) and the acceptor (tracer) using a BRET-capable plate reader. Calculate the BRET ratio to determine the extent of target engagement.

Chemical Proteomics (e.g., Kinobeads)

Principle: This approach uses affinity chromatography coupled with mass spectrometry to profile inhibitor targets. "Kinobeads" are sepharose beads derivatized with a mixture of broad-spectrum, non-selective kinase inhibitors.[23] When a cell lysate is passed over these beads, a large proportion of the cellular kinome, including c-KIT, is captured.[24]

Why it's Used for Selectivity Profiling: To measure target engagement, the lysate is pre-incubated with a specific, free inhibitor.[25] This inhibitor will occupy the active site of its targets (like c-KIT), preventing them from binding to the Kinobeads. By using quantitative mass spectrometry to compare the amount of c-KIT pulled down in the presence versus absence of the drug, one can determine a dose-dependent engagement profile.[24] This method is exceptionally powerful for assessing the selectivity of an inhibitor across the entire kinome, not just for c-KIT.[23][26]

Conclusion: An Integrated Approach

Selecting the right assay to confirm c-KIT target engagement is a strategic decision that depends on the stage of your drug discovery program. No single assay can provide all the necessary information. An effective strategy begins with high-throughput biochemical assays like TR-FRET or ADP-Glo™ to identify potent inhibitors of c-KIT's enzymatic activity. Hits are then validated using the "gold standard" radiometric assay to rule out technology-specific artifacts.

Crucially, the most promising compounds must then be advanced into cellular systems. Cellular assays like CETSA and NanoBRET are essential to prove that your compound can access and bind to c-KIT in a living cell. Finally, for lead candidates, chemical proteomics can provide an unbiased view of selectivity, revealing potential off-target effects that could lead to toxicity or provide opportunities for polypharmacology. By integrating these orthogonal approaches, researchers can build a comprehensive and compelling data package that rigorously validates c-KIT as the true target of their therapeutic agent.

References

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.). PanVera Corporation.
  • Ghafouri-Fard, S., Abak, A., & Tondro, G. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Drug Design, Development and Therapy, 10, 3067–3082. Retrieved from [Link]

  • c-Kit Kinase Assay. (n.d.). Promega Corporation.
  • Al-Batran, S. E., Montemurro, M., & Schöffski, P. (2021). c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights. Cancer Management and Research, 13, 5635–5648. Retrieved from [Link]

  • cKIT Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., & Kuster, B. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. Retrieved from [Link]

  • What Is the Best Kinase Assay?. (2025). BellBrook Labs. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 221–230. Retrieved from [Link]

  • TR-FRET Assay Kits. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Assay of protein kinases using radiolabeled ATP: a protocol. Journal of Cellular Signaling, 1(2), 163–166. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & He, S. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(22), 7621. Retrieved from [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Utrecht University. Retrieved from [Link]

  • Schwartz, D., & Mitchell, D. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Smith, E. J., Lin, K., & Jones, N. (2019). Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells. bioRxiv. Retrieved from [Link]

  • AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. Retrieved from [Link]

  • TR-FRET Measurements. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Zhang, W., & Wu, Y. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 435–443. Retrieved from [Link]

  • Fan, L., & Wang, Z. (2011). The c-kit signaling pathway is involved in the development of persistent pain. Molecular Pain, 7, 1744-8069-7-9. Retrieved from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2020). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2020). ACS Publications. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]

Sources

A Head-to-Head Showdown in GIST Cell Lines: Imatinib vs. a Novel Thiazolopyridine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Gastrointestinal Stromal Tumors (GIST) and the Imatinib Revolution

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the digestive tract.[1] A pivotal breakthrough in understanding and treating GIST came with the discovery of gain-of-function mutations in the KIT proto-oncogene, which encodes the KIT receptor tyrosine kinase.[2] These mutations lead to constitutive activation of the KIT signaling pathway, driving uncontrolled cell proliferation and survival.[3][4] The advent of Imatinib (Gleevec®), a potent inhibitor of KIT, revolutionized the management of GIST, transforming a once grim prognosis into a manageable condition for many patients.[2]

Imatinib functions by competitively binding to the ATP-binding pocket of KIT, thereby blocking its kinase activity and downstream signaling cascades.[4] This targeted approach has demonstrated remarkable efficacy, with objective responses observed in over half of patients with advanced GIST.[2] However, the emergence of primary and secondary resistance to Imatinib remains a significant clinical hurdle.[1][5] Primary resistance can occur in patients with specific KIT or PDGFRA mutations, while secondary resistance often develops within two years of treatment due to the acquisition of new mutations in the KIT gene.[1][6] This underscores the urgent need for novel therapeutic agents that can overcome Imatinib resistance.

This guide provides a comparative analysis of Imatinib and a promising novel c-KIT inhibitor, a thiazolo[5,4-b]pyridine derivative, in the context of GIST cell lines. Due to the limited publicly available data on "6-Bromothiazolo[4,5-b]pyridine-2-thiol," this guide will utilize the closely related and well-characterized thiazolo[5,4-b]pyridine derivative, designated as compound 6r , as a representative of this chemical class.[7] The insights gleaned from the study of compound 6r offer a valuable window into the potential of thiazolopyridine-based compounds as next-generation therapies for GIST.

The Contenders: A Tale of Two Kinase Inhibitors

Imatinib: The Established Standard of Care

Imatinib mesylate is a small molecule inhibitor that targets several tyrosine kinases, most notably BCR-ABL in chronic myeloid leukemia and KIT in GIST.[4] Its mechanism of action in GIST is the inhibition of the KIT receptor tyrosine kinase, which is constitutively activated in the majority of these tumors.[2] By blocking the ATP-binding site, Imatinib prevents the phosphorylation of downstream signaling molecules, leading to the induction of apoptosis and a halt in cell proliferation in sensitive GIST cells.[4]

Thiazolo[5,4-b]pyridine Derivative (Compound 6r): A Challenger on the Horizon

In the quest for novel therapies to combat Imatinib resistance, a series of thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated for their potential as c-KIT inhibitors.[7] Among these, compound 6r has emerged as a particularly potent agent.[7] This class of compounds represents a distinct chemical scaffold from Imatinib, offering the potential for a different binding mode and activity against Imatinib-resistant KIT mutations.[7] The rationale behind exploring this chemical family lies in its structural similarity to other known kinase inhibitors and its potential for favorable pharmacological properties.[8]

Head-to-Head Experimental Showdown: In Vitro Performance in GIST Cell Lines

The true measure of a novel therapeutic agent lies in its performance against the established standard. Here, we compare the reported in vitro efficacy of the thiazolo[5,4-b]pyridine derivative 6r with the known effects of Imatinib on GIST cell lines.

Cell Viability and Proliferation

A fundamental assessment of any anti-cancer agent is its ability to inhibit the growth and proliferation of tumor cells. Cell viability assays, such as the MTT assay, are routinely employed for this purpose.[9]

The thiazolo[5,4-b]pyridine derivative 6r has demonstrated significant anti-proliferative activity against the GIST-T1 cell line.[7] Notably, it has also shown potent inhibitory effects on a c-KIT double mutant (V560G/D816V) that is resistant to Imatinib.[7]

Compound GIST Cell Line Metric Result Reference
Imatinib GIST-T1 (sensitive)IC50~10.5 µM[10]
Imatinib GIST-T1 IR (resistant)IC50~42.0 µM[10]
Compound 6r GIST-T1GI50Sub-micromolar range[7]
Compound 6r HMC1.2 (c-KIT V560G/D816V)GI501.15 µM (23.6-fold more potent than Imatinib)[7]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition

These data suggest that while Imatinib is effective against sensitive GIST cell lines, its efficacy is significantly diminished in resistant lines. In contrast, compound 6r not only exhibits potent activity against a sensitive GIST cell line but also demonstrates superior potency against a known Imatinib-resistant mutant.[7]

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, is a critical mechanism of action for many successful anti-cancer drugs. The Annexin V/PI assay is a standard method for detecting and quantifying apoptosis.[11]

Studies have shown that the thiazolo[5,4-b]pyridine derivative 6r effectively induces apoptosis in GIST cancer cells.[7][12] This is a crucial finding, as it indicates that the anti-proliferative effects of this compound are, at least in part, due to the activation of the apoptotic cell death program. While Imatinib also induces apoptosis in sensitive GIST cells, its ability to do so is compromised in resistant settings.[1]

Impact on KIT Signaling Pathway

To confirm that these compounds are acting on their intended target, Western blot analysis is used to assess the phosphorylation status of KIT and its downstream signaling proteins, such as AKT and MAPK.[13][14]

The thiazolo[5,4-b]pyridine derivative 6r has been shown to block the downstream signaling of c-KIT.[7][12] This provides direct evidence that its anti-tumor effects are mediated through the inhibition of the KIT signaling pathway. Imatinib similarly inhibits KIT signaling in sensitive cells, but this inhibition is overcome in resistant cells with secondary KIT mutations.[13]

Mechanisms of Action: A Visual Comparison

To better understand how these two compounds exert their effects, we can visualize their mechanisms of action.

KIT Signaling Pathway in GIST

KIT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Ligand) KIT_Receptor KIT Receptor (Inactive) SCF->KIT_Receptor Binding KIT_Active KIT Receptor (Active/Dimerized) KIT_Receptor->KIT_Active Dimerization & Autophosphorylation RAS RAS KIT_Active->RAS PI3K PI3K KIT_Active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation_Survival Gene Expression (Proliferation, Survival) MAPK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Caption: Simplified KIT signaling pathway in GIST.

Comparative Mechanisms of Imatinib and Thiazolopyridine Derivative 6r

Drug_Mechanisms cluster_imatinib Imatinib cluster_6r Thiazolopyridine Derivative 6r Imatinib_Node Imatinib KIT_ATP_Pocket KIT ATP-Binding Pocket (Sensitive Mutations) Imatinib_Node->KIT_ATP_Pocket KIT_Resistant Resistant KIT Mutations (e.g., secondary mutations) Imatinib_Node->KIT_Resistant Block_Sensitive Inhibition of Phosphorylation KIT_ATP_Pocket->Block_Sensitive No_Block_Resistant Ineffective Inhibition KIT_Resistant->No_Block_Resistant 6r_Node Compound 6r KIT_ATP_Pocket_6r KIT ATP-Binding Pocket (Sensitive & Resistant Mutations) 6r_Node->KIT_ATP_Pocket_6r Block_6r Inhibition of Phosphorylation KIT_ATP_Pocket_6r->Block_6r Experimental_Workflow Cell_Culture GIST Cell Culture (e.g., GIST-T1, Imatinib-Resistant Lines) Compound_Treatment Treatment with Imatinib or Thiazolopyridine Derivative Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay AnnexinV_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->AnnexinV_Assay Western_Blot Western Blot Analysis (KIT Signaling) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for comparing drug efficacy.

Conclusion and Future Directions

The emergence of resistance to Imatinib remains a critical challenge in the long-term management of GIST. The exploration of novel chemical scaffolds, such as the thiazolo[5,4-b]pyridine derivatives, represents a vital avenue of research. The promising in vitro data for compound 6r , particularly its potent activity against an Imatinib-resistant c-KIT mutant, highlights the potential of this class of inhibitors. [7] Further preclinical studies are warranted to evaluate the in vivo efficacy and safety profile of these compounds. Moreover, a deeper understanding of their binding kinetics and their activity against a broader panel of Imatinib-resistant GIST cell lines will be crucial in advancing these promising agents toward clinical development. The head-to-head comparison with Imatinib provides a valuable benchmark for assessing the potential of these novel therapies to address the unmet medical needs of patients with Imatinib-resistant GIST.

References

  • Lee, K., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 15(1), 63. [Link]

  • Patel, S. R. (2022). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 27(19), 6293. [Link]

  • Grgurevic, S., et al. (2023). Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision. International Journal of Molecular Sciences, 24(5), 4591. [Link]

  • ChemHelpASAP. (2023, March 6). discovery of M4205, a KIT inhibitor for GIST - drug annotation [Video]. YouTube. [Link]

  • Lee, K., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. [Link]

  • Reichardt, P. (2006). C-kit, GIST, and imatinib. Recent Results in Cancer Research, 173, 137-144. [Link]

  • Cao, L., et al. (2022). Identification of Novel Imatinib-Resistant Genes in Gastrointestinal Stromal Tumors. Frontiers in Oncology, 12, 864319. [Link]

  • Bauer, S., et al. (2008). Western Blot analyses of SAHA effects on KIT and KIT-dependent signaling pathways. ResearchGate. [Link]

  • Ran, L., et al. (2015). Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth. Nature Communications, 6, 6332. [Link]

  • Zhu, J., et al. (2024). Advances in Small-Molecule C-KIT/PDGFRα Inhibitors for the Treatment of Gastrointestinal Stromal Tumors. Pharmaceuticals, 17(10), 1284. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Guo, T., et al. (2018). Establishment of a GIST-T1 gastrointestinal stromal tumour cell line resistant to imatinib mesylate. Oncology Letters, 15(5), 7231–7240. [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(18), e1246. [Link]

  • Lee, K., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed. [Link]

  • Obata, Y., et al. (2014). Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells. PLoS ONE, 9(9), e107613. [Link]

  • Antonescu, C. R., et al. (2005). Acquired Resistance to Imatinib in Gastrointestinal Stromal Tumor Occurs Through Secondary Gene Mutation. Clinical Cancer Research, 11(11), 4182-4190. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • ChemSynthesis. (n.d.). 2-phenyl-4,5,6,7-tetrahydrot[3][7]hiazolo[5,4-b]pyridine. [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • Hayashi, Y., & Nguyen, V. T. T. (2021). A narrative review of imatinib-resistant gastrointestinal stromal tumors. Annals of Translational Medicine, 9(1), 76. [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ESMO. (n.d.). KIT in Gastrointestinal Stromal Tumours (GIST): ESMO Biomarker Factsheet. [Link]

  • ResearchGate. (2023). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. [Link]

  • Labcorp Oncology. (n.d.). c-KIT Mutation Analysis in Gastrointestinal Stromal Tumors (GISTs). [Link]

Sources

A Comparative Guide to the Antioxidant Activity of Thiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the quest for novel therapeutic agents with potent antioxidant properties is of paramount importance. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Thiazolopyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant antioxidant potential.[2][3][4]

This guide provides a comprehensive comparison of the antioxidant activity of select thiazolopyridine derivatives against established antioxidant standards. We will delve into the mechanistic underpinnings of common in vitro antioxidant assays, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in their evaluation of novel antioxidant candidates.

The Rationale for Antioxidant Evaluation

Cellular metabolism, while essential for life, generates ROS as natural byproducts.[1] Under normal physiological conditions, endogenous antioxidant systems effectively neutralize these reactive species. However, when ROS production overwhelms the cellular antioxidant capacity, a state of oxidative stress ensues, leading to damage of vital macromolecules such as DNA, proteins, and lipids.[1] Antioxidants mitigate this damage by donating electrons to neutralize free radicals, thereby preventing a cascade of oxidative reactions. The evaluation of the antioxidant activity of new chemical entities is a critical step in the early stages of drug development, providing insights into their potential to combat oxidative stress-related pathologies.

Mechanistic Insights into Antioxidant Assays

Several in vitro methods are routinely employed to assess antioxidant activity. Understanding the chemical principles of these assays is crucial for the accurate interpretation of experimental results. The most widely used assays, DPPH, ABTS, and FRAP, are based on electron transfer reactions.[5]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH• radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's radical scavenging activity.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing a dose-dependent loss of color, which is quantified to determine the antioxidant capacity.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which exhibits a maximum absorbance at 593 nm. The intensity of the blue color is directly proportional to the reducing power of the sample.[9][10]

Comparative Analysis of Thiazolopyridine Derivatives and Standards

The antioxidant activity of thiazolopyridine derivatives is often compared to that of well-established antioxidant standards such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid.[1] The efficacy is typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes representative antioxidant activities of various heterocyclic compounds, including thiazole and pyridine derivatives, in comparison to standard antioxidants, as reported in the literature.

Compound/DerivativeAssayIC50 (µg/mL)StandardIC50 (µg/mL)Reference
Thiazole-Pyrazole Derivative 4DPPH4.67Ascorbic Acid-[11]
Thiazole-Pyrazole Derivatives (other)DPPH20.56 - 45.32Ascorbic Acid-[11]
Catechol Hydrazinyl-Thiazole (CHT)DPPH-Trolox3.28 times higher[12]
Catechol Hydrazinyl-Thiazole (CHT)DPPH-Ascorbic Acid4.94 times higher[12]
Catechol Hydrazinyl-Thiazole (CHT)ABTS-Trolox3.16 times more intense[12]
TroloxDPPH3.77--[13]
TroloxABTS2.93--[13]

Disclaimer: The data presented in this table are compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

To ensure reproducibility and reliability, adhering to standardized protocols is paramount. Below are detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in the dark at 4°C.[6]

    • Test Compounds and Standards: Prepare stock solutions of the thiazolopyridine derivatives and standard antioxidants (Ascorbic acid, Trolox) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solutions.[7]

  • Assay Procedure:

    • Pipette 1.0 mL of the DPPH solution into a test tube.

    • Add 1.0 mL of the test compound or standard at various concentrations.

    • For the blank, add 1.0 mL of the solvent instead of the test compound.

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.[8]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound/standard.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the test compound or standard at various concentrations.[8]

    • Incubate the plate at room temperature for 30 minutes in the dark.[8]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test sample.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.[10]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[10]

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.[10]

  • Assay Procedure:

    • Add 190 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 10 µL of the test compound, standard (Ferrous sulfate or Trolox), or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 60 minutes.[9][14]

    • Measure the absorbance at 594 nm.

  • Calculation of FRAP Value:

    • A standard curve is generated using a ferrous sulfate solution of known concentrations.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.

Visualizing the Experimental Workflow

To provide a clear overview of the antioxidant activity determination process, the following workflow diagram is presented.

Antioxidant_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Thiazolopyridine Thiazolopyridine Derivatives DPPH DPPH Assay (Incubate 30 min) Thiazolopyridine->DPPH ABTS ABTS Assay (Incubate 30 min) Thiazolopyridine->ABTS FRAP FRAP Assay (Incubate 60 min) Thiazolopyridine->FRAP Standards Antioxidant Standards (Ascorbic Acid, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Spectro Spectrophotometric Measurement (517, 734, or 593 nm) DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare to Standards IC50->Compare

Caption: A generalized workflow for determining the antioxidant activity of thiazolopyridine derivatives.

Cellular Antioxidant Defense: The Keap1-Nrf2 Signaling Pathway

Beyond in vitro chemical assays, it is crucial to consider how these compounds might function within a biological context. The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[15][16][17] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[15] In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[17][18] Thiazolopyridine derivatives with antioxidant properties may exert their effects in vivo by modulating this critical signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Proteasomal Degradation Keap1_Nrf2->Degradation constitutive Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Gene_exp Antioxidant Gene Expression ARE->Gene_exp activates

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromothiazolo[4,5-b]pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
6-Bromothiazolo[4,5-b]pyridine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.